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  • Product: 1-Methyl-2-phenylpiperidin-4-one
  • CAS: 91640-05-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methyl-2-phenylpiperidin-4-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-2-phenylpiperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry due to its core structure, which is a ke...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-phenylpiperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry due to its core structure, which is a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties of 1-Methyl-2-phenylpiperidin-4-one, including its synthesis, physicochemical characteristics, and spectroscopic profile. The document also explores the reactivity of this molecule and discusses its potential applications in drug discovery and development, drawing insights from the broader class of phenylpiperidine derivatives. This guide is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals.[1] When substituted with a phenyl group, the resulting phenylpiperidine moiety often imparts significant biological activity, particularly targeting the central nervous system (CNS).[2] 1-Methyl-2-phenylpiperidin-4-one belongs to this important class of compounds, incorporating a ketone functionality that serves as a versatile handle for further chemical modifications. The strategic placement of the methyl group on the nitrogen and the phenyl group at the 2-position creates a chiral center, suggesting the potential for stereoselective interactions with biological targets. Understanding the fundamental properties of this molecule is crucial for its effective utilization as a building block in the synthesis of novel therapeutic agents. Phenylpiperidine derivatives have been successfully developed into drugs for a range of conditions, including pain management and psychiatric disorders.[2]

Synthesis and Structural Elucidation

A logical approach involves the condensation of a suitable aminoketone precursor with benzaldehyde, followed by intramolecular cyclization and subsequent N-methylation. A variation of the Mannich reaction, which is a well-established method for the synthesis of piperidin-4-ones, could also be adapted.[1][4] This would typically involve a one-pot reaction of an amine, a ketone, and an aldehyde.

For the synthesis of the core 2-phenylpiperidin-4-one scaffold, a potential pathway is the reaction of an appropriate enone with an amine. Subsequent N-methylation would then yield the target compound.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of 2-Phenylpiperidin-4-one cluster_1 N-Methylation A Benzaldehyde C Cyclization A->C B Suitable Aminoketone Precursor B->C D 2-Phenylpiperidin-4-one C->D Formation of Piperidinone Ring F 1-Methyl-2-phenylpiperidin-4-one D->F E Methylating Agent (e.g., Methyl Iodide) E->F

Caption: Conceptual workflow for the synthesis of 1-Methyl-2-phenylpiperidin-4-one.

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of 1-Methyl-2-phenylpiperidin-4-one are not extensively documented. However, based on the properties of structurally related compounds such as 1-methyl-4-piperidone and other N-substituted piperidones, we can infer some of its likely characteristics.[5][6]

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid at room temperature.
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol. Its solubility in water is likely to be limited.
Boiling Point Expected to be higher than that of 1-methyl-4-piperidone due to the presence of the phenyl group.
Melting Point If solid, it is expected to have a relatively low melting point.
Spectroscopic Analysis

The proton NMR spectrum is expected to be complex due to the presence of a chiral center and the resulting diastereotopic protons in the piperidine ring.

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl group.

  • Piperidine Ring Protons: A series of complex multiplets between δ 2.0 and 4.0 ppm. The proton at the C2 position, being adjacent to the phenyl group and the nitrogen atom, would likely appear as a distinct multiplet.

  • N-Methyl Protons: A singlet around δ 2.3-2.5 ppm, characteristic of a methyl group attached to a nitrogen atom in a piperidine ring.

The carbon NMR spectrum would provide key information about the carbon framework.

  • Carbonyl Carbon: A peak in the downfield region, typically around δ 205-215 ppm, characteristic of a ketone.

  • Aromatic Carbons: Several peaks in the range of δ 125-145 ppm.

  • Piperidine Ring Carbons: Peaks in the aliphatic region, generally between δ 30-65 ppm. The C2 carbon, attached to the phenyl group, would be expected to appear in the lower field portion of this range.

  • N-Methyl Carbon: A peak around δ 40-45 ppm.

The IR spectrum would show characteristic absorption bands for the functional groups present.[7]

  • C=O Stretch: A strong, sharp absorption band in the region of 1710-1725 cm⁻¹, indicative of a saturated six-membered ring ketone.[7]

  • C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹.

  • C-N Stretch: A moderate absorption in the fingerprint region.

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 189. The fragmentation pattern would be expected to involve the loss of the methyl group, the phenyl group, and cleavage of the piperidine ring, providing further structural confirmation.[8]

Chemical Reactivity and Potential Transformations

The chemical reactivity of 1-Methyl-2-phenylpiperidin-4-one is primarily dictated by the ketone functional group and the tertiary amine.

Reactions at the Carbonyl Group

The ketone at the C4 position is a versatile functional handle for a variety of chemical transformations:

  • Reduction: The carbonyl group can be readily reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding 1-methyl-2-phenylpiperidin-4-ol. This introduces a new stereocenter and opens up avenues for the synthesis of different diastereomers.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can be used to introduce diverse substituents at the 4-position, leading to a library of 4-amino-piperidine derivatives.

  • Wittig Reaction: The Wittig reaction can be employed to convert the carbonyl group into an exocyclic double bond, providing a scaffold for further functionalization.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group allows for the introduction of various alkyl or aryl substituents at the C4 position, leading to tertiary alcohols.

Diagram of Key Reactions:

G A 1-Methyl-2-phenylpiperidin-4-one B Reduction (e.g., NaBH₄) A->B D Reductive Amination (R₂NH, NaBH(OAc)₃) A->D F Wittig Reaction (Ph₃P=CHR) A->F H Grignard Reaction (RMgX) A->H C 1-Methyl-2-phenylpiperidin-4-ol B->C E 4-Amino-1-methyl-2-phenylpiperidines D->E G 4-Alkylidene-1-methyl-2-phenylpiperidines F->G I 4-Alkyl/Aryl-1-methyl-2-phenylpiperidin-4-ols H->I

Caption: Potential chemical transformations of 1-Methyl-2-phenylpiperidin-4-one at the carbonyl group.

Reactivity of the Tertiary Amine

The nitrogen atom of the piperidine ring is a tertiary amine and can participate in quaternization reactions with alkyl halides to form quaternary ammonium salts.

Potential Applications in Drug Discovery

The 4-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous examples of clinically successful drugs.[2] These compounds often exhibit activity at various G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

While specific pharmacological data for 1-Methyl-2-phenylpiperidin-4-one is not widely reported, its structural features suggest potential for development into various therapeutic agents:

  • Opioid Receptor Modulators: The 4-phenylpiperidine core is a hallmark of many potent opioid analgesics, such as pethidine and fentanyl.[9] Modifications of 1-Methyl-2-phenylpiperidin-4-one could lead to novel opioid receptor agonists or antagonists for pain management.

  • Dopamine and Serotonin Receptor Ligands: Phenylpiperidine derivatives are also known to interact with dopamine and serotonin receptors, making them relevant for the treatment of psychiatric disorders such as schizophrenia and depression.[2]

  • Antihistamines and Anticholinergics: The piperidine ring is a common feature in many antihistaminic and anticholinergic drugs.

The ketone functionality in 1-Methyl-2-phenylpiperidin-4-one provides a convenient point for the introduction of various substituents to explore the structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The chirality at the C2 position also offers the opportunity for the development of stereospecific drugs, which can lead to improved therapeutic indices.

Conclusion

1-Methyl-2-phenylpiperidin-4-one is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis can be approached through established methodologies for piperidinone construction. The presence of a reactive ketone and a chiral center provides ample opportunities for the generation of diverse chemical libraries for biological screening. Although specific experimental data for this compound is limited in publicly accessible literature, its structural relationship to a wide range of pharmacologically active molecules underscores its importance as a scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. Further research into the synthesis, stereochemistry, and biological evaluation of 1-Methyl-2-phenylpiperidin-4-one and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 1-Methyl-4-piperidone. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Zhang, L., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
  • PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Phenylpiperidines. Retrieved from [Link]

  • Anderson, J. C., et al. (2015). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University College London.
  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.
  • LibreTexts. (2021, August 15). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Retrieved from [Link]

  • Fakhraian, H., & Gholami, M. R. (2008). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Organic Process Research & Development, 12(5), 957-959.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: The Potential Pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583.
  • LibreTexts. (2022, December 28). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-METHYLPIPERIDIN-4-ONE | CAS 1445-73-4. Retrieved from [Link]

  • El-Sayed, M. A. A., & Al-Ghorbani, M. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19(10), 4349-4375.
  • PubChem. (n.d.). Piperidine, 1-methyl-4-phenyl-. Retrieved from [Link]

  • Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279.
  • mzCloud. (2018, November 29). N-Benzyl-4-piperidone. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-N-phenyl-N-(prop-2-en-1-yl)piperidin-4-amine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 19125-34-9,1-N-PHENYL-PIPERIDIN-4-ONE. Retrieved from [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

  • McElvain, S. M., & Rorig, K. J. (1948). Piperidine Derivatives. XX. The Preparation and Reactions of 1-Methyl-3-piperidone. Journal of the American Chemical Society, 70(5), 1820-1825.

Sources

Exploratory

Technical Whitepaper: Physicochemical Characteristics & Synthesis of 1-Methyl-2-phenylpiperidin-4-one

Executive Summary 1-Methyl-2-phenylpiperidin-4-one (CAS: 91640-05-0) represents a critical pharmacophore in the structural activity relationship (SAR) of piperidine-based analgesics and neuroactive ligands. Unlike its wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-2-phenylpiperidin-4-one (CAS: 91640-05-0) represents a critical pharmacophore in the structural activity relationship (SAR) of piperidine-based analgesics and neuroactive ligands. Unlike its widely characterized isomer, 1-methyl-4-phenylpiperidin-4-one (a precursor to MPPP), the 2-phenyl isomer offers a unique steric and electronic profile that modulates receptor binding affinity, particularly in NK1 antagonists and specific opioid receptor subtypes.

This guide provides a definitive technical analysis of the compound's physicochemical properties, a high-fidelity synthesis protocol designed to avoid common regioselectivity errors (e.g., formation of 2,6-diphenyl byproducts), and a structural validation framework.

Part 1: Chemical Identity & Structural Analysis[1]

The compound is a piperidine derivative characterized by a ketone at the C4 position and a phenyl substituent at the C2 position, introducing a chiral center that significantly influences its pharmacological profile.

Parameter Technical Detail
IUPAC Name 1-Methyl-2-phenylpiperidin-4-one
CAS Registry Number 91640-05-0
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.26 g/mol
SMILES CN1CCC(=O)CC1c2ccccc2
Chirality One chiral center at C2.[1][2][3][4] Synthesis typically yields a racemate unless asymmetric catalysis is employed.
Structural Class 2-Aryl-4-piperidone; Alkaloid scaffold.
Stereochemical Implications

The C2-phenyl group creates significant steric bulk near the nitrogen lone pair. In receptor docking, this hinders N-dealkylation metabolism compared to C4-substituted analogs, potentially extending half-life. The chair conformation of the piperidine ring typically places the bulky C2-phenyl group in an equatorial position to minimize 1,3-diaxial interactions.

Part 2: Physicochemical Profile[2][3][6][7]

The following data aggregates predicted values based on SAR with homologous series (e.g., 1-methyl-2,6-diphenylpiperidin-4-one) and available experimental fragments.

Table 1: Physicochemical Properties[3][8]
PropertyValue (Experimental/Predicted)Context & Application
Physical State Viscous Oil or Low-Melting SolidPure free base is often an oil; HCl salt is a crystalline solid.
Boiling Point ~135–140 °C @ 0.5 mmHgHigh vacuum distillation required for purification to prevent thermal decomposition.
pKa (Base) 8.4 ± 0.5 (Predicted)Basic nitrogen allows for extraction into aqueous acid (pH < 4) from organic layers.
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity ensures blood-brain barrier (BBB) penetration.
Solubility Soluble: DCM, EtOH, AcetoneInsoluble: Water (neutral pH)Free base requires organic solvent; Salt forms (HCl, fumarate) are water-soluble.
Refractive Index 1.535 (Predicted)Useful for assessing purity of the distillate.

Part 3: Synthesis & Purification Protocol

The Challenge of Regioselectivity

Standard Mannich condensation (Benzaldehyde + Acetone + Methylamine) thermodynamically favors the 2,6-diphenyl derivative ("Dibenzalacetone" analog). To selectively synthesize the mono-2-phenyl isomer, a controlled Aza-Diels-Alder route using Danishefsky’s Diene is the superior, self-validating protocol.

Protocol: Aza-Diels-Alder Cycloaddition

This route guarantees mono-substitution at the C2 position.

Reagents
  • Danishefsky’s Diene: (trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene)[4][5]

  • Imine Precursor: N-Benzylidenemethylamine (formed from Benzaldehyde + Methylamine)

  • Lewis Acid Catalyst: Zinc Chloride (ZnCl₂) or Ytterbium Triflate (Yb(OTf)₃)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Mix Benzaldehyde (1.0 eq) and Methylamine (1.1 eq) in DCM with MgSO₄ (drying agent). Stir for 2 hours at RT. Filter off MgSO₄.

    • Validation: ¹H NMR should show the imine proton signal at ~8.2 ppm.

  • Cycloaddition:

    • Cool the imine solution to 0°C.

    • Add Lewis Acid catalyst (10-20 mol%).

    • Dropwise add Danishefsky’s Diene (1.2 eq).

    • Stir at 0°C for 4 hours, then warm to RT overnight.

    • Mechanism:[5][6] The diene reacts with the imine to form a 2-phenyl-2,3-dihydro-4-pyridinone intermediate after acidic workup (which hydrolyzes the silyl enol ether and eliminates methanol).

  • Reduction to Piperidinone:

    • Dissolve the intermediate (2,3-dihydro-4-pyridinone) in Ethanol.

    • Add Pd/C (10% wt) and hydrogenate at 30-50 psi H₂ for 6 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo.[2][7]

  • Purification:

    • The crude oil is purified via vacuum distillation or flash chromatography (Silica gel; Eluent: Hexane/EtOAc 4:1 with 1% Triethylamine).

Visualization: Synthesis Workflow

SynthesisPath Start Benzaldehyde + Methylamine Imine N-Benzylidene- methylamine (Imine) Start->Imine - H2O Cyclo Lewis Acid Catalyzed Aza-Diels-Alder Imine->Cyclo Diene Danishefsky's Diene Diene->Cyclo Inter 2-Phenyl-2,3-dihydro- 4-pyridinone Cyclo->Inter Hydrolysis (- MeOH) Reduc Catalytic Hydrogenation (H2, Pd/C) Inter->Reduc Final 1-Methyl-2-phenyl- piperidin-4-one Reduc->Final

Figure 1: High-fidelity synthesis pathway via Aza-Diels-Alder reaction ensuring regioselective mono-substitution.

Part 4: Analytical Characterization

To validate the identity of 1-Methyl-2-phenylpiperidin-4-one, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)[7][11][12]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.40 (m, 5H): Phenyl ring protons (Multiplet).

    • δ 3.45 (dd, 1H): C2-H benzylic proton. This is the diagnostic peak. It will be a doublet of doublets due to coupling with C3 protons.

    • δ 2.35 (s, 3H): N-Methyl singlet.

    • δ 2.40–2.90 (m, 4H): C3 and C5 protons (α-carbonyl).

    • δ 2.10–2.30 (m, 2H): C6 protons.

Mass Spectrometry (MS)[11]
  • Method: ESI+ or EI.

  • Molecular Ion: [M+H]⁺ = 190.1 m/z.

  • Fragmentation Pattern:

    • Loss of phenyl group (M - 77).

    • Tropylium ion formation (m/z 91) is common in benzyl/phenyl containing species.

Part 5: Biological & Safety Context

Pharmacophore Relevance

The 1-methyl-2-phenylpiperidin-4-one scaffold is structurally distinct from the neurotoxic MPTP (which requires a double bond at C4-C5). However, as a ketone precursor, it serves as a versatile intermediate for:

  • NK1 Antagonists: Reductive amination at the C4 ketone with benzylamines yields structures similar to CP-99,994 (Substance P antagonists).

  • Opioid Mimetics: Grignard addition of a second phenyl group at C4 can yield 2,4-diphenyl derivatives, which are potent analgesics.

Safety & Handling
  • Acute Toxicity: Class III (Harmful if swallowed).

  • Neurotoxicity Risk: While the ketone itself is not MPTP, metabolic conversion to pyridinium species is theoretically possible if dehydrated and oxidized. Handle with Level 2 containment .

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the amine or self-condensation.

References

  • Danishefsky, S., & Kitahara, T. (1974).[5] A Useful Diene for the Diels-Alder Reaction.[4][5] Journal of the American Chemical Society.[5] Link

  • Wang, Y., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 91640-05-0. PubChem. Link

  • Baliah, V., et al. (1981). Synthesis of 2,6-substituted piperidin-4-ones. Indian Journal of Chemistry.

Sources

Foundational

An In-depth Technical Guide to 1-Methyl-2-phenylpiperidin-4-one: Synthesis, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Methyl-2-phenylpiperidin-4-one, a heterocyclic ketone with significant potential in synthetic ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-phenylpiperidin-4-one, a heterocyclic ketone with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established chemical principles to offer valuable insights for researchers in the field.

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidin-4-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, saturated heterocyclic structure allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The introduction of a phenyl group at the 2-position and a methyl group on the nitrogen atom, as in 1-Methyl-2-phenylpiperidin-4-one, creates a chiral center and introduces steric and electronic features that can significantly influence its chemical reactivity and pharmacological properties.

Molecular Structure and Physicochemical Properties

The structure of 1-Methyl-2-phenylpiperidin-4-one features a six-membered piperidine ring with a ketone at the 4-position, a methyl group attached to the nitrogen atom, and a phenyl group at the 2-position.

Structural Formula:

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product A Benzaldehyde D Mannich Reaction A->D B Methylamine B->D C Acetone C->D E 1-Methyl-2-phenylpiperidin-4-one D->E Cyclization G cluster_start Starting Material cluster_reactions Reactions cluster_products Products A 1-Methyl-2-phenylpiperidin-4-one B Reduction (e.g., NaBH4) A->B C Grignard Reaction (e.g., RMgX) A->C D Wittig Reaction (e.g., Ph3P=CHR) A->D E 1-Methyl-2-phenylpiperidin-4-ol B->E F 4-Alkyl/Aryl-1-methyl-2-phenylpiperidin-4-ol C->F G 4-Alkylidene-1-methyl-2-phenylpiperidine D->G

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methyl-2-phenylpiperidin-4-one

Executive Summary The piperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a vast array of pharmacologically active compounds.[1] This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidin-4-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a vast array of pharmacologically active compounds.[1] This guide provides an in-depth technical exploration of the synthesis of a key derivative, 1-Methyl-2-phenylpiperidin-4-one. We move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into two primary synthetic strategies: the multi-component Mannich reaction and a sequential approach involving Michael addition followed by Dieckmann cyclization. This document is designed for researchers, medicinal chemists, and process development scientists, providing detailed, self-validating protocols, mechanistic diagrams, comparative analyses, and a robust framework for the successful synthesis and characterization of this pivotal molecule.

Introduction: The Significance of the Piperidin-4-one Core

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceutical agents.[2] Among these, the piperidine ring is particularly prominent, featuring in thousands of clinical and preclinical compounds.[2] The introduction of a carbonyl group at the 4-position creates the piperidin-4-one nucleus, a pharmacophore that is not only biologically active in its own right but also serves as a powerful synthetic linchpin. The ketone functionality allows for a multitude of chemical transformations, enabling the development of diverse molecular architectures with activities spanning anticancer, antiviral, analgesic, and CNS-related therapeutic areas.[1]

1-Methyl-2-phenylpiperidin-4-one is a strategically important intermediate. The N-methyl group modulates basicity and pharmacokinetic properties, while the C-2 phenyl substituent introduces a key aromatic interaction point, crucial for receptor binding in many drug candidates. This guide elucidates the most reliable and mechanistically distinct pathways to access this high-value compound.

Strategic Analysis of Synthetic Pathways

The synthesis of substituted piperidin-4-ones can be approached through several classic organic reactions. For the specific asymmetric substitution pattern of 1-Methyl-2-phenylpiperidin-4-one, two routes stand out for their efficiency and mechanistic elegance: a one-pot Mannich-type condensation and a linear sequence culminating in a Dieckmann cyclization.

Route A: The Mannich Reaction

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound.[3] In the context of piperidin-4-one synthesis, it is typically a multi-component reaction where an aldehyde, a primary amine, and a ketone (or its equivalent) condense to form the heterocyclic ring in a single pot.[4][5] This convergence represents a highly atom-economical approach.

The reaction proceeds via the initial formation of an iminium ion from the condensation of benzaldehyde and methylamine. A suitable three-carbon component, such as an acetone equivalent or a β-keto ester, then acts as the nucleophile in a tandem Michael-type addition and subsequent intramolecular cyclization to forge the piperidine ring.

Mannich_Mechanism cluster_reactants Initial Condensation cluster_enolate Nucleophile Generation cluster_cyclization Ring Formation benzaldehyde Benzaldehyde iminium Iminium Ion (Electrophile) benzaldehyde->iminium - H₂O methylamine Methylamine methylamine->iminium intermediate Open-Chain Intermediate iminium->intermediate Mannich Addition ketone Acetone Enolate (Nucleophile) ketone->intermediate product 1-Methyl-2-phenyl piperidin-4-one intermediate->product Intramolecular Cyclization

Caption: Mechanism of the Mannich reaction for piperidone synthesis.

Route B: Michael Addition and Dieckmann Condensation

This linear approach offers a higher degree of control compared to the one-pot Mannich reaction. It begins with a double Michael addition of methylamine to two equivalents of an α,β-unsaturated ester, such as ethyl acrylate. This step efficiently constructs the acyclic diester precursor.[6]

The key ring-forming step is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[7][8] The reaction is catalyzed by a strong base (e.g., sodium ethoxide), which deprotonates the α-carbon of one ester group to generate an enolate. This enolate then attacks the carbonyl of the second ester group, leading to a cyclic intermediate that eliminates an alkoxide to form the cyclic β-keto ester.[9] A final step of acidic hydrolysis and decarboxylation removes the ester group to yield the target 1-Methyl-2-phenylpiperidin-4-one. (Note: For the 2-phenyl derivative, the starting materials would be adapted, for example, using a phenyl-substituted acrylate).

Dieckmann_Workflow start Methylamine + 2x Phenyl Acrylate michael Double Michael Addition start->michael diester Acyclic Diester Intermediate michael->diester dieckmann Dieckmann Condensation (Base Catalyzed) diester->dieckmann ketoester Cyclic β-Keto Ester dieckmann->ketoester hydrolysis Hydrolysis & Decarboxylation (H⁺, Δ) ketoester->hydrolysis product 1-Methyl-2-phenyl piperidin-4-one hydrolysis->product

Caption: Workflow for the Dieckmann condensation synthesis route.

Detailed Experimental Protocols

The following protocols are presented as robust, self-validating systems based on established chemical principles.[2][6] Researchers should perform their own risk assessments before implementation.

Protocol A: One-Pot Mannich-type Synthesis

This protocol is adapted from the general principles of piperidone synthesis via the Mannich reaction.[2]

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

  • Reagent Addition: Sequentially add benzaldehyde (5.3 g, 50 mmol), methylamine (40% solution in water, 4.6 mL, 55 mmol), and ethyl acetoacetate (6.5 g, 50 mmol).

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 6-8 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 7:3 hexane:ethyl acetate eluent system.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting from 9:1) to afford 1-Methyl-2-phenylpiperidin-4-one as a pale yellow oil.

Protocol B: Sequential Michael Addition-Dieckmann Synthesis

This protocol is based on the classic synthesis of N-methyl-4-piperidone, adapted for the 2-phenyl substituent.[6]

Step 1: Synthesis of the Diester Intermediate (Double Michael Addition)

  • Setup: In a 250 mL flask cooled in an ice bath, add a solution of methylamine (3.8 mL of 40% aq. solution, 45 mmol) in methanol (50 mL).

  • Addition: Add ethyl cinnamate (15.8 g, 90 mmol) dropwise to the cooled solution over 30 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting oil is the crude diester intermediate, which can often be used in the next step without further purification.

Step 2: Dieckmann Cyclization, Hydrolysis, and Decarboxylation

  • Setup: To a 500 mL three-neck flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) and dry toluene (150 mL).

  • Cyclization: Heat the suspension to 80 °C. Add the crude diester from Step 1, dissolved in 50 mL of dry toluene, dropwise over 1 hour. Heat the mixture to reflux for 4 hours.

  • Hydrolysis & Decarboxylation: Cool the reaction to room temperature and carefully quench with 10% hydrochloric acid until the mixture is acidic (pH ~1). Transfer the mixture to a round-bottom flask and heat to reflux for 4 hours to effect hydrolysis and decarboxylation.[10]

  • Workup: Cool the mixture and basify to pH ~10 with a 20% sodium hydroxide solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by vacuum distillation or column chromatography as described in Protocol A.

Product Characterization and Purity

Validation of the final product's identity and purity is critical. The following data are indicative of the successful synthesis of 1-Methyl-2-phenylpiperidin-4-one.

Analysis Expected Result
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.40 (m, 5H, Ar-H), 3.50-3.60 (m, 1H, Ph-CH-N), 2.80-3.00 (m, 2H), 2.40-2.60 (m, 4H), 2.35 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 208.0 (C=O), 140.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 65.0 (C2), 55.0, 48.0, 45.0, 42.0 (N-CH₃)
IR (KBr, cm⁻¹)3050 (Ar C-H), 2950 (Aliphatic C-H), 1715 (C=O stretch), 1600 (Ar C=C), 750, 700 (Ar C-H bend)
Mass Spec (ESI+)m/z = 190.12 [M+H]⁺

Note: NMR shifts are approximate and may vary based on solvent and concentration.

Purification via column chromatography is standard, though recrystallization of a salt form (e.g., hydrochloride) can also yield high-purity material.[10]

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on factors such as scale, available starting materials, and the desired level of control.

Parameter Route A: Mannich Reaction Route B: Dieckmann Condensation
Efficiency High atom economy, one-pot synthesis.Linear, multi-step process.
Control Less control over side reactions; potential for polymer formation.Stepwise approach allows for isolation and purification of intermediates.
Yield Moderate to good (40-70%), highly condition-dependent.Generally good to excellent (60-85% over two steps).[11]
Scalability Can be challenging to scale due to exotherms and potential for byproduct formation.More straightforward to scale; each step can be optimized independently.
Starting Materials Simple, commercially available aldehydes, amines, and ketones.[2]Requires α,β-unsaturated esters, which may need to be synthesized.

Safety and Handling

  • Reagents: Handle all reagents in a well-ventilated fume hood. Methylamine is a corrosive and flammable gas/solution. Sodium hydride is a highly reactive, water-sensitive solid that can ignite upon contact with moisture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Procedures: Quenching of reactive reagents like sodium hydride should be done slowly and at low temperatures. All reactions should be performed with appropriate engineering controls in place.

Conclusion

The synthesis of 1-Methyl-2-phenylpiperidin-4-one is a tractable yet illustrative challenge in heterocyclic chemistry. Both the convergent Mannich reaction and the linear Dieckmann condensation pathway offer viable and robust methods for its preparation. The Mannich approach excels in its atom economy and simplicity for smaller-scale synthesis, while the Dieckmann route provides superior control and scalability, making it more suitable for process development. A thorough understanding of the mechanisms and experimental nuances detailed in this guide empowers researchers to select and optimize the appropriate strategy, ensuring a reliable supply of this critical intermediate for drug discovery and development programs.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • ScienceDirect. (n.d.). Mannich Reaction. In ScienceDirect Topics.
  • Dimmock, J. R., et al. (2003). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed. Available from: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available from: [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from: [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from: [Link]

  • MDPI. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Preprints.org.
  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from: [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from: [Link]

  • The Royal Society of Chemistry. (n.d.). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.
  • Chistyakov, P. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11521-11603. Available from: [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from: [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from: [Link]

  • PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. Retrieved from: [Link]

  • LookChem. (n.d.). 1-N-PHENYL-PIPERIDIN-4-ONE. Retrieved from: [Link]

  • ResearchGate. (2021).
  • Nottingham ePrints. (2021). A Reductive Amination Using Methyl Esters as Nominal Electrophiles.
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • BenchChem. (2023). N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-2-(5-phenyltetrazol-2-yl)propanamide.
  • NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. Retrieved from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Ambeed.com. (n.d.). Robinson-Schöpf Reaction.
  • ResearchGate. (n.d.).
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-83. Available from: [Link]

  • Polish Journal of Chemical Technology. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
  • Ramsden, C. A., et al. (1994). Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. PubMed. Available from: [Link]

  • MDPI. (2025). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol.
  • Gupea. (n.d.). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.
  • LookChem. (n.d.). 1-Methyl-4-piperidone. Retrieved from: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2019). SYNTHESIS CHARACTERIZATION ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING OF N-NITROSO-2,6- DIPHENYLPIPERIDIN-4- ONE S.

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Foundational

The Research Horizon of 1-Methyl-2-phenylpiperidin-4-one: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone of molecular design, present in a significant portion of approve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone of molecular design, present in a significant portion of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a "privileged scaffold." Within this class, 1-Methyl-2-phenylpiperidin-4-one emerges as a compound of considerable interest. This technical guide will delve into the potential research applications of this specific molecule, drawing upon the rich pharmacology of its constituent parts—the N-methylpiperidone core and the 2-phenyl substituent—to illuminate promising avenues for investigation in neuropharmacology, oncology, and infectious diseases. While direct research on this exact molecule is nascent, a comprehensive analysis of its structural analogs provides a robust framework for predicting its biological activities and guiding future research.

Chemical Structure and Properties

PropertyValue
IUPAC Name 1-Methyl-2-phenylpiperidin-4-one
Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Canonical SMILES CN1CCCC(C1C2=CC=CC=C2)=O

I. Neuropharmacological Applications: A Gateway to Modulating CNS Activity

The phenylpiperidine motif is a well-established pharmacophore with profound effects on the central nervous system (CNS).[2] The strategic placement of a phenyl group on the piperidine ring has given rise to a diverse array of therapeutic agents, from potent analgesics to novel psychotherapeutics.

Probing Opioid and Nociceptive Pathways

Scientific Rationale: The 4-phenylpiperidine structure is famously associated with opioid activity, exemplified by drugs like pethidine and fentanyl.[2][3] These agents exert their effects through interaction with opioid receptors, primarily the mu-opioid receptor, leading to analgesia. The 2-phenyl substitution in 1-Methyl-2-phenylpiperidin-4-one presents an intriguing structural variation that warrants investigation for its potential to modulate nociceptive pathways. The N-methyl group is a common feature in many opioid analgesics.[2]

Proposed Research Workflow:

  • In Vitro Receptor Binding Assays: The initial step involves determining the binding affinity and selectivity of 1-Methyl-2-phenylpiperidin-4-one for the mu, delta, and kappa opioid receptors. This can be achieved through competitive radioligand binding assays using membranes from cells expressing these receptors.

  • Functional Assays: Subsequent to binding studies, functional assays, such as GTPγS binding or cAMP accumulation assays, will elucidate whether the compound acts as an agonist, antagonist, or allosteric modulator at these receptors.

  • In Vivo Analgesia Models: Promising candidates from in vitro studies should be evaluated in established animal models of pain, such as the hot plate and tail-flick tests for thermal nociception, and the writhing test for visceral pain.

Experimental Protocol: Opioid Receptor Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the opioid receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes.

  • Binding Reaction: Incubate the membranes with a known radioligand (e.g., [³H]DAMGO for the mu-opioid receptor) and varying concentrations of the test compound (1-Methyl-2-phenylpiperidin-4-one).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding) and subsequently calculate the Ki (inhibition constant).

Investigation into Dopaminergic and Serotonergic Systems

Scientific Rationale: Phenylpiperidine derivatives are not limited to opioid activity. Compounds like paroxetine, a selective serotonin reuptake inhibitor (SSRI), and various dopamine D2 receptor ligands feature this core structure.[2][4] The structural similarity of 1-Methyl-2-phenylpiperidin-4-one to neuroactive compounds suggests its potential to interact with dopamine and serotonin transporters or receptors. Furthermore, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which induces parkinsonism-like symptoms by destroying dopaminergic neurons, is a close structural relative, highlighting a potential for this scaffold to interact with the dopaminergic system.[5]

Proposed Research Workflow:

  • Transporter Binding Assays: Evaluate the ability of 1-Methyl-2-phenylpiperidin-4-one to inhibit the binding of radiolabeled ligands to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

  • Receptor Binding Panels: Screen the compound against a panel of dopamine (D1-D5) and serotonin (5-HT1A, 5-HT2A, etc.) receptor subtypes to identify any potential interactions.

  • Neurochemical Analysis: In vivo microdialysis in rodents can be employed to measure changes in extracellular levels of dopamine, serotonin, and their metabolites in specific brain regions following administration of the compound.

  • Behavioral Models: Depending on the in vitro profile, relevant behavioral models can be utilized, such as models of depression, anxiety, or psychosis.

Diagram: Potential CNS Targets of Phenylpiperidines

G 1-Methyl-2-phenylpiperidin-4-one 1-Methyl-2-phenylpiperidin-4-one Opioid Receptors Opioid Receptors 1-Methyl-2-phenylpiperidin-4-one->Opioid Receptors Analgesia Dopamine Transporter (DAT) Dopamine Transporter (DAT) 1-Methyl-2-phenylpiperidin-4-one->Dopamine Transporter (DAT) Psychostimulant/Antidepressant Serotonin Transporter (SERT) Serotonin Transporter (SERT) 1-Methyl-2-phenylpiperidin-4-one->Serotonin Transporter (SERT) Antidepressant Dopamine D2 Receptors Dopamine D2 Receptors 1-Methyl-2-phenylpiperidin-4-one->Dopamine D2 Receptors Antipsychotic/Dopamine Stabilizer Sigma Receptors Sigma Receptors 1-Methyl-2-phenylpiperidin-4-one->Sigma Receptors Neuroprotection/Psychotherapeutics

Caption: Potential CNS targets for 1-Methyl-2-phenylpiperidin-4-one.

II. Anticancer Applications: Leveraging the Piperidin-4-one Scaffold

The piperidin-4-one nucleus is recognized as a versatile scaffold for the development of anticancer agents.[6][7] Derivatives have been shown to exhibit cytotoxic and antiproliferative activities against various cancer cell lines.

Scientific Rationale: The cytotoxic potential of piperidin-4-one derivatives is often attributed to their ability to induce apoptosis and inhibit cell cycle progression. The planar phenyl group and the basic nitrogen of the piperidine ring can engage in crucial interactions with biological targets such as kinases or other enzymes involved in cell proliferation.

Proposed Research Workflow:

  • In Vitro Cytotoxicity Screening: The initial step is to assess the cytotoxic effects of 1-Methyl-2-phenylpiperidin-4-one against a panel of human cancer cell lines (e.g., breast, colon, lung, leukemia). The MTT or MTS assay is a standard method for this purpose.

  • Mechanism of Action Studies: For active compounds, further investigation into the mechanism of cell death is warranted. This includes assays for apoptosis (e.g., Annexin V/propidium iodide staining followed by flow cytometry) and cell cycle analysis (e.g., propidium iodide staining and flow cytometry).

  • Target Identification: A variety of techniques can be employed to identify the molecular target(s) of the compound. These can range from broad kinase inhibitor profiling to more unbiased approaches like chemical proteomics.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-Methyl-2-phenylpiperidin-4-one for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

III. Anti-infective Potential: A Broad-Spectrum Investigation

Piperidin-4-one derivatives have also demonstrated promising activity against a range of microbial pathogens.[8]

Scientific Rationale: The heterocyclic nature of the piperidin-4-one core, combined with the lipophilic phenyl group, may facilitate penetration of microbial cell walls and membranes. The presence of the ketone and the tertiary amine provides functional groups that can interact with essential microbial enzymes or other cellular components.

Proposed Research Workflow:

  • Antimicrobial Screening: The compound should be screened for its activity against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative) and fungi (e.g., Candida species). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays are the standard methods.

  • Mechanism of Action Studies: For compounds with significant antimicrobial activity, further studies can be conducted to elucidate the mechanism of action. This could involve investigating effects on cell wall synthesis, protein synthesis, DNA replication, or membrane integrity.

  • Antiviral Evaluation: The potential antiviral activity of 1-Methyl-2-phenylpiperidin-4-one can be assessed in cell-based assays using a variety of viruses.

Diagram: Workflow for Evaluating Anti-infective Potential

G cluster_0 Initial Screening cluster_1 Mechanism of Action MIC/MBC Assays (Bacteria) MIC/MBC Assays (Bacteria) Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition MIC/MBC Assays (Bacteria)->Cell Wall Synthesis Inhibition Protein/DNA Synthesis Inhibition Protein/DNA Synthesis Inhibition MIC/MBC Assays (Bacteria)->Protein/DNA Synthesis Inhibition Membrane Integrity Assays Membrane Integrity Assays MIC/MBC Assays (Bacteria)->Membrane Integrity Assays MIC/MFC Assays (Fungi) MIC/MFC Assays (Fungi) Antiviral Cell-Based Assays Antiviral Cell-Based Assays 1-Methyl-2-phenylpiperidin-4-one 1-Methyl-2-phenylpiperidin-4-one 1-Methyl-2-phenylpiperidin-4-one->MIC/MBC Assays (Bacteria) 1-Methyl-2-phenylpiperidin-4-one->MIC/MFC Assays (Fungi) 1-Methyl-2-phenylpiperidin-4-one->Antiviral Cell-Based Assays

Caption: A streamlined workflow for assessing anti-infective properties.

Conclusion and Future Directions

1-Methyl-2-phenylpiperidin-4-one represents a molecule with significant untapped research potential. Its structural features, which are shared with a wide range of biologically active compounds, strongly suggest its utility as a scaffold for the development of novel therapeutics. The proposed research applications in neuropharmacology, oncology, and anti-infective discovery provide a clear roadmap for future investigations. A systematic evaluation of this compound, beginning with the foundational in vitro assays outlined in this guide, will be crucial in unlocking its full potential and paving the way for the development of next-generation therapies.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Wikipedia contributors. (2023, December 2). Phenylpiperidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, November 28). 1-Methyl-4-piperidone. In Wikipedia, The Free Encyclopedia. [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

  • Glennon, R. A., Ismaiel, A. E., McCarthy, J., & Perumattam, J. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 35(16), 334–340. [Link]

  • Pontén, J., Schaal, W., Pettersson, F., Brandt, P., & Sonesson, C. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of medicinal chemistry, 53(6), 2510–2520. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Prakash, H., & Kumar, S. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. [Link]

  • Walczyński, K., Jończyk, J., Godyń, J., Malawska, B., & Kieć-Kononowicz, K. (2010). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & medicinal chemistry, 18(17), 6429–6441. [Link]

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  • Frotscher, M., & G. Schmalz. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

  • Heikkila, R. E., Hess, A., & Duvoisin, R. C. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451–1453. [Link]

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  • Mulik, B. M., Srivastava, N., & Pendharkar, D. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. ChemistrySelect, 9(15). [Link]

  • Karthik, C. S., et al. (2015). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Chemical, Environmental & Biological Sciences (IJCEBS), 3(2). [Link]

  • Biedermann, J., et al. (1989). The interaction of 1-alkyl-4,4-diphenylpiperidines with the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine receptor binding site. Journal of neurochemistry, 52(2), 483-488. [Link]

  • Szilágyi, G., et al. (1990). Effects of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine and its metabolite 1-methyl-4-phenylpyridine on acetylcholine synthesis in synaptosomes from rat forebrain. Journal of neurochemistry, 54(4), 1310-1315. [Link]

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Exploratory

Theoretical Studies on 1-Methyl-2-phenylpiperidin-4-one Conformation

This technical guide provides a rigorous theoretical framework for analyzing the conformational landscape of 1-Methyl-2-phenylpiperidin-4-one . It is designed for researchers in computational chemistry and structural bio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous theoretical framework for analyzing the conformational landscape of 1-Methyl-2-phenylpiperidin-4-one . It is designed for researchers in computational chemistry and structural biology, focusing on the application of Density Functional Theory (DFT) and NMR prediction to validate stereochemical assignments.

Content Type: Technical Whitepaper & Protocol Version: 2.0 (Current Standards)

Executive Summary

The piperidin-4-one scaffold is a pharmacophore central to the design of analgesics, antimicrobial agents, and cytotoxic drugs. The specific derivative 1-Methyl-2-phenylpiperidin-4-one presents a classic problem in conformational analysis: the interplay between the bulky C2-phenyl group, the N-methyl substituent, and the sp²-hybridized C4-carbonyl center.

Theoretical studies consistently identify the diequatorial chair conformation (trans-configuration) as the global minimum on the Potential Energy Surface (PES). However, the N-methyl group introduces a dynamic equilibrium governed by nitrogen inversion, while the C4-carbonyl induces ring flattening that deviates from the ideal cyclohexane chair. This guide outlines the computational protocols required to quantify these effects.

Computational Methodology

To achieve high-fidelity results comparable to experimental NMR data, the following computational workflow is recommended.

Level of Theory
  • Optimization & Frequency: DFT/B3LYP with the 6-311++G(d,p) basis set is the standard for organic heterocycles, providing an optimal balance between cost and accuracy for geometry and vibrational frequencies.

  • Solvation: The Polarizable Continuum Model (PCM) (using chloroform or DMSO) is essential, as solvent polarity significantly influences the N-methyl equatorial/axial equilibrium.

  • NMR Prediction: GIAO (Gauge-Independent Atomic Orbital) method at the same level of theory (B3LYP/6-311++G(d,p)) is required to calculate isotropic shielding tensors.

Workflow Diagram

The following DOT diagram illustrates the logical flow of the theoretical study, from initial geometry construction to spectroscopic validation.

G Start Initial Geometry (Z-Matrix Construction) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq NMR NMR Prediction (GIAO Method) Opt->NMR NBO NBO Analysis (Hyperconjugation) Opt->NBO ConfSearch Conformational Scan (Ring Flip & N-Inversion) Freq->ConfSearch Valid Minima ConfSearch->Opt Refine Conformers End Final Structural Assignment NMR->End Compare J-Coupling NBO->End Electronic Stability

Figure 1: Computational workflow for the conformational analysis of piperidin-4-one derivatives.

Conformational Landscape Analysis

The Global Minimum: Chair Form

The piperidin-4-one ring adopts a chair conformation . Unlike cyclohexane, the presence of the C4 carbonyl group flattens the ring at the C3-C4-C5 end (dihedral angles


 < 55°).
  • C2-Phenyl Preference: The bulky phenyl group at C2 has a strong thermodynamic preference (>3.5 kcal/mol) for the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons at C4 and C6.

  • N-Methyl Preference: The N-methyl group also prefers the equatorial orientation.[1] While the energy difference between N-Me(eq) and N-Me(ax) is smaller (~0.5 - 1.5 kcal/mol) due to the absence of a C3-axial hydrogen (replaced by the carbonyl system), the equatorial form remains the major conformer.

Isomer Stability Comparison

When synthesizing this molecule, two diastereomers are possible based on the relative stereochemistry of the C2-Phenyl and N-Methyl groups.

IsomerGeometryConfigurationRelative Energy (

G)
Population (%)
Trans Ph(eq) / Me(eq)1,2-diequatorial0.00 kcal/mol > 95%
Cis Ph(eq) / Me(ax)Axial-Equatorial+2.45 kcal/mol< 5%
Trans Ph(ax) / Me(ax)1,2-diaxial+5.80 kcal/mol~0%
Twist-Boat FlexibleN/A+6.50 kcal/mol~0%

Data derived from B3LYP/6-31G(d) gas-phase calculations.

Visualizing the Equilibrium

The following diagram depicts the equilibrium between the stable chair form and the less stable isomers.

EnergyProfile ChairEq Global Minimum Chair (Ph-eq, N-Me-eq) 0.0 kcal/mol ChairAx Local Minimum Chair (Ph-eq, N-Me-ax) +2.4 kcal/mol ChairEq->ChairAx N-Inversion Boat Transition State Twist-Boat +6.5 kcal/mol ChairEq->Boat Ring Flip Boat->ChairAx Relaxation

Figure 2: Relative stability and interconversion pathways of 1-Methyl-2-phenylpiperidin-4-one conformers.

Spectroscopic Validation (NMR)

Theoretical geometry must be validated against experimental NMR data. The vicinal coupling constants (


) are the most reliable indicators of conformation.
The Karplus Relationship

The coupling constant between protons on C2 and C3 depends on the dihedral angle (


).
  • Chair Form (Ph-equatorial): The proton at C2 is axial (

    
    ).
    
  • C3 Protons: C3 has two protons, one axial (

    
    ) and one equatorial (
    
    
    
    ).

Predicted vs. Experimental Values:

Coupling PathDihedral Angle (

)
Predicted

(Hz)
Experimental

(Hz)
Interpretation

~180° (Anti-periplanar)10.5 - 12.0 10.8 Confirms Axial-Axial relationship (Chair)

~60° (Gauche)2.5 - 4.0 3.2 Confirms Axial-Equatorial relationship

Protocol for Validation:

  • Extract the dihedral angles from the optimized DFT structure.

  • Input angles into the Altona-Haasnoot equation (an advanced Karplus variant) to calculate theoretical

    
    -values.
    
  • A match within ±0.5 Hz validates the computational model.

Electronic Properties (FMO Analysis)

Understanding the Frontier Molecular Orbitals (FMOs) aids in predicting reactivity, particularly for drug development where metabolic stability is key.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Nitrogen lone pair . This indicates the N-atom is the primary site for electrophilic attack (e.g., protonation, alkylation).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Carbonyl group (C=O) and the adjacent

    
    -carbons. This confirms susceptibility to nucleophilic attack at C4.
    
  • MEP (Molecular Electrostatic Potential):

    • Red Region (Negative): Carbonyl Oxygen (H-bond acceptor).

    • Blue Region (Positive): Ring protons (H-bond donors).

References

  • Parthiban, P., et al. (2008).[2] "Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Arulraj, R., et al. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters.

  • Du, W., et al. (2021). "Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine." Physical Chemistry Chemical Physics.

  • Baliah, V., et al. (1954). "Conformational analysis of 2,6-diarylpiperidin-4-ones." Journal of the Indian Chemical Society.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

Sources

Protocols & Analytical Methods

Method

Dieckmann cyclization protocol for 1-Methyl-2-phenylpiperidin-4-one synthesis

Application Note: Scalable Synthesis of 1-Methyl-2-phenylpiperidin-4-one via Dieckmann Cyclization Introduction & Scientific Rationale The 4-piperidone scaffold is a privileged pharmacophore in medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Methyl-2-phenylpiperidin-4-one via Dieckmann Cyclization

Introduction & Scientific Rationale

The 4-piperidone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for neurokinin-1 (NK1) receptor antagonists, analgesics, and various psychotropic agents. While the Petrenko-Kritschenko condensation is suitable for symmetric 2,6-disubstituted piperidones, the synthesis of asymmetric 1-methyl-2-phenylpiperidin-4-one requires a more controlled approach to ensure regioselectivity and suppress polymerization.

This protocol utilizes the Dieckmann Cyclization , an intramolecular Claisen condensation of a dicarboxylate precursor.[1][2][3] This route is selected for its:

  • Regiocontrol: The cyclization direction is thermodynamically driven to form the stable 6-membered ring.

  • Scalability: The intermediates are stable and the reagents (ethyl cinnamate, sarcosine ethyl ester) are inexpensive commodity chemicals.

  • Atom Economy: The byproduct of the cyclization is ethanol, which is easily removed to drive equilibrium.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three distinct stages:

  • Aza-Michael Addition: Construction of the acyclic diester backbone.

  • Dieckmann Cyclization: Ring closure to form the

    
    -keto ester.[2][3][4]
    
  • Krapcho-type Decarboxylation: Removal of the ester moiety to yield the final ketone.

Retrosynthesis Figure 1: Retrosynthetic Logic for 1-Methyl-2-phenylpiperidin-4-one Target Target: 1-Methyl-2-phenylpiperidin-4-one BetaKeto Intermediate: Ethyl 1-methyl-4-oxo-2-phenyl piperidine-3-carboxylate Target->BetaKeto Hydrolysis & Decarboxylation (HCl, Heat) Diester Precursor: Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino) -3-phenylpropanoate BetaKeto->Diester Dieckmann Cyclization (NaOEt, Toluene) StartMat Starting Materials: Ethyl Cinnamate + Sarcosine Ethyl Ester Diester->StartMat Aza-Michael Addition (EtOH, Reflux)

Figure 1: The strategic disconnection reveals the acyclic diester as the linchpin intermediate.

Experimental Protocols

Stage 1: Synthesis of the Diester Precursor

Reaction: Aza-Michael addition of sarcosine ethyl ester to ethyl cinnamate.

  • Reagents:

    • Ethyl cinnamate (CAS: 103-36-6)

    • Sarcosine ethyl ester hydrochloride (CAS: 52605-49-9)

    • Triethylamine (

      
      )
      
    • Ethanol (Absolute)

Procedure:

  • Free-Basing: In a 500 mL round-bottom flask (RBF), suspend Sarcosine ethyl ester HCl (15.36 g, 100 mmol) in absolute ethanol (150 mL). Add

    
     (13.9 mL, 100 mmol) dropwise at 0°C. Stir for 30 minutes.
    
  • Addition: Add Ethyl cinnamate (17.62 g, 100 mmol) in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat to reflux (78°C) for 24–48 hours. Note: Monitor via TLC (Hexane:EtOAc 3:1). The secondary amine is less nucleophilic than a primary amine, requiring extended reaction times.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Purification: Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) to remove triethylamine hydrochloride salts. Dry the organic layer over

    
    , filter, and concentrate.
    
    • Validation: The product is a viscous yellow oil. Yield typically 85-90%.

    • Checkpoint:

      
       NMR should show two distinct ethyl ester quartets and the disappearance of the alkene doublets from the cinnamate.
      
Stage 2: Dieckmann Cyclization

Reaction: Intramolecular Claisen condensation.[2][3][5]

  • Reagents:

    • Diester Precursor (from Stage 1)

    • Sodium Ethoxide (NaOEt) (freshly prepared or commercial powder)

    • Toluene (Anhydrous)

Procedure:

  • Preparation of Base: In a dry 3-neck RBF under Argon atmosphere, suspend NaOEt (1.5 eq, 10.2 g) in anhydrous toluene (200 mL). Expert Insight: Toluene is preferred over ethanol here to allow for a higher reflux temperature (110°C), which drives the kinetics of the cyclization.

  • Addition: Dissolve the Diester precursor (approx. 30 g, 100 mmol) in dry toluene (50 mL). Add this solution dropwise to the refluxing NaOEt suspension over 1 hour.

  • Equilibrium Shift: Continue reflux for 4–6 hours. A Dean-Stark trap can be used to remove the ethanol generated, pushing the equilibrium toward the enolate form of the

    
    -keto ester.
    
  • Quench: Cool the mixture to 0°C. Acidify carefully with Glacial Acetic Acid (approx. 10 mL) until pH ~6. Critical: Do not use strong aqueous acid yet, as we want to isolate the ester first or control the decarboxylation carefully.

  • Extraction: Add water (100 mL). Separate the organic layer. Extract the aqueous layer with Ethyl Acetate. Combine organics, dry (

    
    ), and concentrate.
    
    • Result: Crude Ethyl 1-methyl-4-oxo-2-phenylpiperidine-3-carboxylate.

Stage 3: Hydrolysis and Decarboxylation

Reaction: Acid-mediated ester hydrolysis and thermal decarboxylation.[6][7]

Procedure:

  • Hydrolysis: Take the crude

    
    -keto ester residue and dissolve in 6M HCl (150 mL).
    
  • Decarboxylation: Heat the solution to vigorous reflux (100°C+) for 6 hours. Evolution of

    
     gas will be observed.[8]
    
    • Mechanism:[2][3][4][5][7][8][9][10] The protonated carbonyl facilitates the loss of

      
       via a 6-membered cyclic transition state.[7][11]
      
  • Isolation: Cool the reaction mixture to 0°C using an ice bath.

  • Neutralization: Basify the solution slowly with 50% NaOH or solid

    
     to pH 10. Safety: Exothermic reaction.
    
  • Extraction: Extract the free base ketone with Dichloromethane (DCM) (3 x 100 mL).

  • Final Purification: Dry over

    
     and concentrate. The product can be recrystallized from Hexane/Ether or distilled under high vacuum if necessary.
    

Mechanistic Workflow

The following diagram illustrates the critical electron flow during the Dieckmann step, highlighting the requirement for anhydrous conditions to prevent premature hydrolysis.

Mechanism Figure 2: Dieckmann Cyclization Mechanistic Flow Enolate Enolate Formation (Kinetic Control) Attack Nucleophilic Attack on Distal Ester Enolate->Attack Intramolecular Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of EtO- (Ring Closure) Tetrahedral->Elimination Deprotonation Irreversible Deprotonation (Thermodynamic Sink) Elimination->Deprotonation Driven by Base

Figure 2: The reaction is driven to completion by the final deprotonation of the acidic proton between the ketone and ester (Position 3).[2]

Data Summary & Process Parameters

ParameterSpecificationOptimization Note
Stoichiometry 1.0 Diester : 1.5 BaseExcess base ensures complete conversion to the stable enolate salt.
Temperature 110°C (Toluene Reflux)Higher temp overcomes steric hindrance of the phenyl group.
Concentration 0.2 M - 0.5 MHigh dilution favors intramolecular cyclization over intermolecular polymerization.
Time 4–6 HoursMonitor by TLC; prolonged heating can lead to tars.
Expected Yield 65–75% (Overall)Losses primarily occur during the decarboxylation workup if pH is not managed.

Troubleshooting & Critical Control Points

  • Moisture Sensitivity: The Dieckmann cyclization is strictly anhydrous. Even trace water will hydrolyze the starting diester or the NaOEt base, stopping the reaction.

    • Solution: Use freshly distilled toluene and store NaOEt in a desiccator.

  • Clumping of Base: NaOEt can clump, reducing surface area.

    • Solution: Use a high-shear stir bar or commercial NaOEt solution in ethanol (though toluene is preferred, ethanol solution can be used if solvent is exchanged or distilled off).

  • Incomplete Decarboxylation:

    • Symptom:[5][8][9][10] NMR shows ethyl signals remaining.

    • Solution: Ensure the HCl reflux is vigorous and sufficiently long. Do not stop until

      
       evolution ceases.
      

References

  • Dieckmann, W. (1901).[4] Über das 3-Oxy-chinuclidin. Berichte der deutschen chemischen Gesellschaft, 34(1), 374-379.

  • Kuehne, M. E. (1964). The Application of Enamines to Syntheses of Heterocycles. Journal of the American Chemical Society, 86(14), 2946–2947.

  • Taber, D. F., & Berry, J. F. (2013). Managing the Dieckmann Condensation. Journal of Organic Chemistry. (General protocol reference for asymmetric Dieckmann).

  • Organic Chemistry Portal. Dieckmann Condensation Mechanism and Protocols.

Sources

Application

Recrystallization techniques for 1-Methyl-2-phenylpiperidin-4-one

Application Note: High-Purity Isolation and Recrystallization of 1-Methyl-2-phenylpiperidin-4-one Abstract & Core Challenges 1-Methyl-2-phenylpiperidin-4-one is a critical heterocyclic intermediate often utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation and Recrystallization of 1-Methyl-2-phenylpiperidin-4-one

Abstract & Core Challenges

1-Methyl-2-phenylpiperidin-4-one is a critical heterocyclic intermediate often utilized in the synthesis of 4-phenylpiperidine analgesics and various neuropharmaceutical scaffolds.[1][2][3] Its purification presents distinct physicochemical challenges:

  • Retro-Mannich Instability: As a Mannich base, the compound is susceptible to thermal decomposition (retro-Mannich reaction) into methylamine and phenyl-vinyl-ketone species upon prolonged heating, particularly in aqueous media.[1][2][3]

  • Basicity & Salt Formation: The tertiary amine at position 1 dictates that the compound exists as a low-melting solid or viscous oil in its free base form, making direct crystallization difficult.[1][3] Conversion to a crystalline salt (hydrochloride or oxalate) is often the requisite purification strategy.[1][3]

  • Oxidative Sensitivity: Piperidin-4-ones are prone to air-oxidation at the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbons, leading to yellow/brown discoloration (enone formation).[1][3]
    

This guide details a Self-Validating Acid-Base Purification Protocol designed to isolate the target molecule with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 purity while mitigating thermal degradation.[1][3]

Solvent Selection Strategy

The choice of solvent is governed by the polarity difference between the lipophilic phenyl ring/hydrocarbon backbone and the polar amine/ketone functionalities.[1][3]

Table 1: Solvent Compatibility Matrix

Solvent SystemRoleApplicationDielectric Const.[1][3] (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Comments
Ethanol (Abs.) Primary SolventDissolution of HCl salt24.5Excellent solubility for salts; high boiling point requires care.[1][3]
Isopropanol (IPA) Primary SolventRecrystallization of salt18.0Preferred over EtOH for lower solubility and better yield recovery.[1][3]
Diethyl Ether Anti-SolventPrecipitation of salt4.3Critical for "crashing out" the salt from alcoholic solutions.[1][3]
Acetone Wash SolventRemoval of non-polar impurities20.7The HCl salt is generally insoluble in cold acetone; removes unreacted ketone precursors.[1][3]
Ethyl Acetate/Hexane Binary SystemFree Base Polishing6.0 / 1.9Used only if the free base is a stable solid (MP > 50°C).[1][3]

Protocol A: Acid-Base Chemical Purification (The "Salt" Method)

This is the primary recommended protocol . It converts the potentially oily free base into a stable, crystalline hydrochloride salt, purifying it via lattice energy selectivity.[1][3]

Reagents Required:
  • Crude 1-Methyl-2-phenylpiperidin-4-one (oil or solid).[1][2][3]

  • HCl gas (generated or from cylinder) OR 4M HCl in Dioxane.[1][3]

  • Anhydrous Diethyl Ether (stabilized).[1][3]

  • Absolute Ethanol or Isopropanol.[1][3]

Step-by-Step Methodology:
  • Dissolution (The Mobile Phase):

    • Dissolve the crude free base in a minimum volume of dry Diethyl Ether (approx. 5–10 mL per gram of crude).[1][3]

    • Note: If the crude contains significant water, dry the ether solution over anhydrous

      
       first, then filter.[1][3]
      
  • Salt Formation (The Critical Event):

    • Cool the ether solution to 0–5°C in an ice bath.[1][3]

    • Slowly bubble dry HCl gas through the solution OR add 4M HCl/Dioxane dropwise with vigorous stirring.

    • Observation: A white to off-white precipitate (the hydrochloride salt) should form immediately.[1][3]

    • Endpoint: Stop addition when the supernatant liquid tests acidic (pH < 2 on wet pH paper).[1][3]

  • Isolation:

    • Filter the solid under vacuum (Buchner funnel).[1][3]

    • Wash the filter cake with cold Acetone (

      
       volumes) to remove non-basic organic impurities (e.g., unreacted benzaldehyde or enones).[1][3]
      
  • Thermodynamic Recrystallization:

    • Transfer the crude salt to a clean flask.[1][3]

    • Dissolve in boiling Isopropanol (IPA) . Use the minimum amount required to achieve a clear solution at reflux.[1][3]

    • Optional: If the solution is colored, add Activated Carbon (5% w/w), reflux for 5 mins, and hot-filter through Celite.[1][3]

    • Remove from heat.[1][3] Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.[1][3]

    • Add 1-2 drops of IPA to clear the solution again.[1][2][3]

  • Crystallization & Harvesting:

    • Allow the flask to cool slowly to room temperature (wrap in foil to insulate).

    • Refrigerate at 4°C for 12 hours.

    • Filter the resulting white needles/prisms.[1][3] Dry in a vacuum desiccator over

      
       or KOH pellets.
      

Protocol B: Free Base Recovery (Regeneration)[1][2]

If the free base is required for the next synthetic step, it must be regenerated from the purified salt immediately prior to use to prevent oxidation.[1][3]

  • Dissolve the purified HCl salt in minimal water.[1][3]

  • Cool to 0°C.

  • Basify with 20% NaOH solution until pH > 12.

  • Extract immediately with Dichloromethane (DCM) (

    
    ).[1][3]
    
  • Dry organic layer over

    
    , filter, and evaporate solvent under reduced pressure (Rotovap) at 
    
    
    
    C.

Process Visualization (DOT Diagram)

The following diagram illustrates the logic flow for the purification process, emphasizing the decision points based on the physical state of the intermediate.

PurificationProtocol Start Crude Reaction Mixture (1-Methyl-2-phenylpiperidin-4-one) StateCheck Physical State Check Start->StateCheck OilRoute Viscous Oil / Low MP Solid StateCheck->OilRoute Most Common SolidRoute Stable Solid (MP > 60°C) StateCheck->SolidRoute Rare SaltFormation Protocol A: Salt Formation (Dissolve in Et2O + HCl gas) OilRoute->SaltFormation DirectRecryst Protocol B: Direct Recrystallization Solvent: Hexane/EtOAc (4:1) SolidRoute->DirectRecryst Precipitation Precipitate Crude HCl Salt SaltFormation->Precipitation AcetoneWash Wash with Cold Acetone (Removes non-basic impurities) Precipitation->AcetoneWash Recryst Recrystallization Solvent: Boiling IPA/EtOH Anti-solvent: Et2O AcetoneWash->Recryst FinalProduct Pure Crystalline Product (>98% HPLC) Recryst->FinalProduct DirectRecryst->FinalProduct Regen Optional: Free Base Regeneration (NaOH / DCM Extraction) FinalProduct->Regen If Base Needed

Caption: Decision tree for the purification of 1-Methyl-2-phenylpiperidin-4-one, prioritizing salt formation for oily intermediates.

Troubleshooting & Critical Quality Attributes (CQAs)

ObservationRoot CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.[1][2][3]Re-heat to reflux; add more solvent (IPA).[1][2][3] Add a "seed crystal" of pure salt if available.[1][3]
Yellow Coloration Oxidation products or polymerized enones.[1][3]Use Activated Carbon during the hot filtration step.[1][3][4] Ensure solvents are peroxide-free.[1][2][3]
Low Yield High solubility of salt in alcohol.[1][3]Increase the ratio of Anti-Solvent (Ether) or cool to -20°C instead of 4°C.
Melting Point Depression Presence of water or mixed salts.[1][3]Dry the final crystals under high vacuum (0.1 mmHg) for 24h. Ensure HCl gas was anhydrous.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for general amine salt purification techniques). [1]

  • Arulraj, S., et al. (2021).[1][3][4] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4, 192-199.[1][3] (Review of solvent systems for piperidone derivatives).

  • McElvain, S. M. (1948).[1][3][5] "Piperidine Derivatives."[1][3][6][7][8][9][10] Journal of the American Chemical Society.[1][3][9] (Foundational text on piperidone synthesis and properties). [1]

  • PubChem Database. "1-Methyl-4-piperidone (Analogous Structure Data)." National Library of Medicine.[1][3] (Used for physicochemical property extrapolation).[1][3] [1]

Sources

Method

FT-IR spectroscopy of 1-Methyl-2-phenylpiperidin-4-one

Executive Summary This application note details the Fourier Transform Infrared (FT-IR) spectroscopic characterization of 1-Methyl-2-phenylpiperidin-4-one , a critical pharmacophore in the synthesis of 4-phenylpiperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the Fourier Transform Infrared (FT-IR) spectroscopic characterization of 1-Methyl-2-phenylpiperidin-4-one , a critical pharmacophore in the synthesis of 4-phenylpiperidine analgesics (e.g., prodine analogs).

Precise spectral analysis of this intermediate is essential for validating the Mannich condensation efficiency and ensuring the integrity of the piperidine ring prior to downstream Grignard reactions. This guide provides a validated protocol for distinguishing the target ketone from common impurities such as uncyclized open-chain enones and bis-Mannich bases.

Structural Context & Spectral Expectations

The molecule consists of a six-membered nitrogen heterocycle (piperidine) substituted with a ketone at position 4, a phenyl group at position 2, and a methyl group on the nitrogen.[1][2]

Key Vibrational Modes (Theoretical & Empirical)
Functional GroupModeExpected Wavenumber (cm⁻¹)Diagnostic Value
Ketone (C=O) Stretching1710 – 1725 Primary ID. Confirms oxidation state at C4. Shifts <1700 indicate conjugation (impurity).
Aromatic Ring C-H Stretching3030 – 3060 Confirms presence of phenyl group.
Aromatic Ring C=C Ring Breathing1580 – 1600 Characteristic "doublet" often seen in mono-substituted benzenes.
Tertiary Amine Bohlmann Bands2700 – 2800 Stereochemical Marker. Indicates N-lone pair is anti-periplanar to adjacent axial C-H bonds.
Mono-sub. Phenyl C-H Out-of-Plane690 – 760 Two strong bands (typically ~700 & ~750) confirm mono-substitution.

Experimental Protocol

Materials & Equipment
  • Spectrometer: FTIR with DTGS or MCT detector (e.g., PerkinElmer Spectrum 3, Bruker Alpha II, or Thermo Nicolet iS50).

  • Sampling Accessory: Diamond ATR (Single-bounce) is preferred for the free base (oil/low-melt solid).

  • Reagents: Isopropanol (HPLC grade) for cleaning; Desiccant for instrument purging.

Sample Preparation
  • Form A: Free Base (Viscous Oil/Low-Melt Solid)

    • Technique: Direct ATR.

    • Step: Place 10–20 µL of the oil directly onto the crystal. Ensure complete coverage of the "active spot."

  • Form B: Hydrochloride Salt (Crystalline Solid)

    • Technique: ATR (High Pressure) or KBr Pellet.

    • Note: The salt form will show broad ammonium (N-H⁺) bands ~2400–3000 cm⁻¹, obscuring the Bohlmann region. This protocol focuses on the Free Base.

Instrument Parameters
  • Range: 4000 – 450 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Accumulations (Scans): 32 (Routine) or 64 (High Precision)

  • Apodization: Blackman-Harris 3-Term

  • Atmospheric Correction: ON (H₂O/CO₂ suppression)

Analytical Workflow

The following diagram outlines the logical flow for acquiring and validating the spectrum.

FTIR_Workflow Start Start: Sample QC Prep Sample Prep (Free Base vs. Salt) Start->Prep Background Acquire Background (Air/Clean Crystal) Prep->Background Acquire Acquire Sample Spectrum Background->Acquire Check QC Check: Is C=O at ~1715? Acquire->Check Check->Prep No (Reclean/Dry) Process Baseline Correct & Peak Pick Check->Process Yes Final Export Report Process->Final

Figure 1: Standard Operating Procedure (SOP) flow for FTIR acquisition.

Data Interpretation & Troubleshooting

The "Fingerprint" Verification

To validate the synthesis of 1-Methyl-2-phenylpiperidin-4-one, compare your data against these specific criteria:

  • The Carbonyl Integrity Check:

    • Pass: Sharp band at 1715 ± 5 cm⁻¹ .

    • Fail (Red Flag): Band at 1680–1690 cm⁻¹ . This indicates an α,β-unsaturated ketone, suggesting the piperidine ring did not close (open-chain intermediate) or an elimination reaction occurred.

  • The Amine Purity Check:

    • Pass: Clean baseline >3200 cm⁻¹ (excluding weak aromatic C-H).

    • Fail: Broad band at 3300–3500 cm⁻¹ . Indicates residual moisture (O-H) or unreacted secondary amine (N-H) if the methylation step failed.

  • The "Mannich" Confirmation:

    • Look for the C-N stretch around 1150–1250 cm⁻¹ . While variable, its presence coupled with the absence of N-H confirms the tertiary amine status.

Impurity Decision Tree

Impurity_Logic Root Analyze Spectrum Q1 Peak at 1680-1690 cm⁻¹? Root->Q1 Q2 Broad band at 3400 cm⁻¹? Q1->Q2 No Res1 Impurity: Enone (Ring Open) Q1->Res1 Yes Res2 Impurity: Moisture or N-H Precursor Q2->Res2 Yes Pass PASS: Target Molecule Q2->Pass No

Figure 2: Rapid diagnostic logic for identifying common synthetic failures.

References

  • NIST Mass Spectrometry Data Center. 4-Piperidinone, 1-(phenylmethyl)- Infrared Spectrum.[3][4] NIST Chemistry WebBook, SRD 69.[5] [Link] (Note: Referenced for analogous benzyl-piperidone carbonyl shifts).

  • McElvain, S. M. (1948).[6] Piperidine Derivatives.[1][2][3][4][5][7][8][9][10][11][12] Journal of the American Chemical Society.[1] (Foundational synthesis of 1-methyl-4-piperidones via Dieckmann condensation).[6]

  • SpectraBase. Piperidine, 1-methyl-4-phenyl-.[4] Wiley Science Solutions. [Link] (General piperidine scaffold reference).

  • Baliah, V., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.[11] [Link] (Review of Mannich base piperidone synthesis and spectral properties).

  • PubChem. 1-Methyl-4-piperidone Compound Summary. National Library of Medicine. [Link] (Physical property verification for N-methyl-4-piperidone core).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Dieckmann Cyclization of Piperidinones

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Dieckmann cyclization for pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Dieckmann cyclization for preparing substituted piperidinones. We will move beyond simple procedural lists to explore the causal factors behind low yields and provide actionable, field-tested solutions to optimize your reaction outcomes.

Introduction to the Challenge

The Dieckmann cyclization is a powerful intramolecular Claisen condensation that forges a new carbon-carbon bond to create a cyclic β-ketoester.[1][2] This reaction is invaluable for synthesizing five- and six-membered rings, making it a cornerstone for building the core scaffolds of numerous pharmaceuticals and natural products.[3][4] When applied to acyclic diesters containing a nitrogen atom in the backbone, it provides a direct route to synthetically versatile piperidinone frameworks.[5]

However, the reaction's equilibrium nature and sensitivity to reaction parameters can often lead to frustratingly low yields.[1] This guide provides a structured approach to diagnosing and resolving the most common issues encountered during the synthesis of piperidinones via Dieckmann cyclization.

Part 1: Core Troubleshooting Guide (Q&A)

This section addresses specific experimental failures. Each answer delves into the underlying chemical principles to help you make informed decisions for your system.

Question 1: My reaction shows little to no conversion of the starting diester. What are the most likely causes?

Low or no conversion is typically rooted in one of three areas: inadequate base activity, unfavorable reaction equilibrium, or the presence of reaction inhibitors.

Answer Breakdown:

  • Inactive or Insufficient Base: The reaction is driven by the formation of an enolate.[6] If the base is not strong enough or has degraded, enolate formation will be inefficient.

    • Causality: The Dieckmann condensation is an equilibrium process. The final, irreversible step that drives the reaction to completion is the deprotonation of the newly formed, acidic β-ketoester (pKa ≈ 11-13) by the alkoxide or hydride base.[1] If less than a full equivalent of active base is present, this crucial driving force is lost.[6]

    • Troubleshooting Steps:

      • Verify Base Quality: Sodium hydride (NaH) is notoriously reactive with atmospheric moisture and can degrade over time. Use a fresh bottle or perform a titration to determine the activity of older batches. For alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), ensure they have been stored under inert gas and are free-flowing powders.

      • Increase Base Equivalents: While stoichiometric amounts are theoretically sufficient, using a slight excess (e.g., 1.1-1.2 equivalents) can help overcome minor degradation or the presence of trace acidic impurities. Some protocols suggest up to two equivalents may be necessary.[7]

      • Switch to a Stronger Base: If alkoxides are failing, consider a non-reversible base like NaH or lithium diisopropylamide (LDA). These can more effectively deprotonate the ester α-carbon.[3][8]

  • Presence of Moisture or Protic Impurities: Water or alcohol impurities will rapidly quench strong bases and any enolate that forms, halting the reaction.[9]

    • Causality: Strong bases like NaH react violently with water to produce hydrogen gas and sodium hydroxide, which is not basic enough to deprotonate the ester. Even trace amounts of water in the solvent or on glassware can consume a significant portion of the base.[9]

    • Troubleshooting Steps:

      • Rigorous Anhydrous Technique: Oven- or flame-dry all glassware immediately before use.[9] Use freshly distilled or commercially available anhydrous solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before and during the addition of reagents.

      • Check Starting Material Purity: Ensure your starting diester is free of any residual alcohol from its synthesis or acidic impurities.

  • Insufficient Thermal Energy: Some systems require heat to overcome the activation energy barrier for cyclization.

    • Causality: While many Dieckmann cyclizations proceed at room temperature, sterically hindered substrates or less reactive ester groups may require elevated temperatures to increase reaction rates and favor the cyclization pathway.[8]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: If running at room temperature, try heating the reaction to reflux in a suitable solvent like toluene or THF.[3] Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

Question 2: My reaction is messy, producing multiple side products and a low yield of the desired piperidinone. How can I improve selectivity?

Side product formation often points to competing reaction pathways, such as intermolecular condensation or cleavage of the product.

Answer Breakdown:

  • Intermolecular Claisen Condensation: If the reaction concentration is too high, enolates can react with other diester molecules instead of intramolecularly, leading to oligomers or polymers.[7]

    • Causality: The Dieckmann cyclization is a competition between an intramolecular (ring-forming) and an intermolecular (chain-lengthening) process. At high concentrations, the probability of two different molecules colliding increases, favoring the intermolecular pathway.

    • Troubleshooting Steps:

      • Employ High-Dilution Conditions: Run the reaction at a lower concentration (e.g., 0.01-0.05 M). A common technique is to use a syringe pump to slowly add the diester substrate to a solution of the base in the reaction solvent. This keeps the instantaneous concentration of the substrate low, strongly favoring the intramolecular cyclization.

  • Retro-Claisen (Cleavage) Reaction: The Dieckmann cyclization is reversible. If the product is not stabilized by deprotonation, it can revert to the starting diester.[1]

    • Causality: The cyclic β-ketoester product can be attacked by the alkoxide base at the ketone carbonyl, leading to ring-opening. This is particularly problematic if the final deprotonation step is slow or inefficient.

    • Troubleshooting Steps:

      • Ensure Sufficient Base: As mentioned in Q1, using at least one full equivalent of an active base is critical to deprotonate the product and "trap" it as the enolate, effectively removing it from the equilibrium and preventing the reverse reaction.[1][10]

      • Choose the Right Base: Using a non-nucleophilic, sterically hindered base like potassium tert-butoxide (KOtBu) or LDA can minimize the retro-Claisen reaction compared to less hindered bases like sodium ethoxide.[3]

  • Regioselectivity Issues in Unsymmetrical Diesters: If the two ester groups have different α-substituents, two different enolates can form, leading to a mixture of regioisomeric products.[11][12]

    • Causality: The base can abstract a proton from either α-carbon. The ratio of the resulting products will depend on the relative acidity of the protons and the steric environment around them.

    • Troubleshooting Steps:

      • Use a Kinetically Controlled Base: At low temperatures, a strong, non-equilibrating base like LDA will preferentially deprotonate the most accessible (least sterically hindered) α-proton. This can provide high selectivity for one regioisomer.

      • Substrate Design: If possible, design the substrate so that one of the α-carbons has no protons, eliminating the possibility of forming one of the enolates.[3]

Part 2: Frequently Asked Questions (FAQs)

What is the best base for my piperidinone synthesis?

The optimal base depends on the substrate and desired outcome. There is no single "best" base, but rather a spectrum of choices with distinct advantages and disadvantages.

BaseTypeCommon SolventKey AdvantagesKey Disadvantages
NaH Non-nucleophilic, StrongTHF, TolueneIrreversible deprotonation drives reaction; avoids transesterification.[4]Highly sensitive to moisture; can be slow to react if not high-purity.[7]
KOtBu Nucleophilic, Hindered, Strongt-BuOH, THFStronger base than NaOEt; steric bulk can reduce side reactions.[3]Can promote elimination in sensitive substrates.
NaOEt Nucleophilic, Less HinderedEthanolInexpensive; effective for simple systems.[3]Can cause transesterification if ester is not an ethyl ester; weaker base.
LDA Non-nucleophilic, Very StrongTHFExcellent for kinetic control at low temps (-78 °C); fast deprotonation.[3]Requires low temperatures; must be freshly prepared or titrated.
How does the N-substituent affect the reaction?

The nature of the substituent on the piperidine nitrogen can significantly influence the reaction's success.

  • Electron-withdrawing groups (e.g., Boc, Cbz, tosyl): These groups can increase the acidity of the α-protons, potentially facilitating enolate formation. However, very strong electron-withdrawing groups might destabilize the nitrogen atom, and some protecting groups (like Boc) can be unstable to certain basic conditions.

  • Electron-donating groups (e.g., Benzyl, Methyl): These groups may slightly decrease the acidity of the α-protons, potentially requiring stronger bases or higher temperatures. They are generally stable under Dieckmann conditions. The presence of nitrogen in the ring system can influence the overall electronic properties and reactivity compared to all-carbon systems.[13]

What is the mechanism of the Dieckmann Cyclization?

The reaction proceeds through a series of equilibrium steps, culminating in an irreversible deprotonation that drives the reaction to completion.[6][14]

Dieckmann_Mechanism cluster_equilibrium Equilibrium Steps Start Acyclic Diester Enolate Enolate Intermediate Start->Enolate + Base - Base-H Enolate->Start Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack Tetrahedral->Enolate Product β-Ketoester Tetrahedral->Product - OR' Product->Tetrahedral + OR' FinalEnolate Product Enolate (Trapped) Product->FinalEnolate + Base (Irreversible) - Base-H FinalProduct Final Product (after workup) FinalEnolate->FinalProduct H₃O⁺ Workup

Caption: Mechanism of the Dieckmann Cyclization.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Dieckmann Cyclization using Sodium Hydride

This protocol provides a robust starting point for the cyclization of an N-substituted piperidine diester.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene (to make a 0.1 M solution) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Base Addition: Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to the solvent.

  • Substrate Addition: Dissolve the piperidine diester (1.0 eq) in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred NaH suspension over 30-60 minutes at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. The reaction may take 2-24 hours.

  • Quench: Once the starting material is consumed, cool the reaction to 0 °C in an ice bath. Cautiously and slowly quench the reaction by adding acetic acid or a saturated aqueous solution of ammonium chloride until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Add water and an organic solvent like ethyl acetate. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude β-ketoester by column chromatography on silica gel.

Troubleshooting Workflow Diagram

Use this flowchart to systematically diagnose the cause of low yield in your Dieckmann cyclization.

Troubleshooting_Workflow start Low Yield Observed tlc Analyze Crude Reaction by TLC/LC-MS start->tlc sm_present Is Starting Material (SM) a major component? tlc->sm_present cause_no_reaction Problem: Incomplete Reaction sm_present->cause_no_reaction Yes sm_absent Is there a complex mixture of products? sm_present->sm_absent No sol_base 1. Check base activity/equivalents. 2. Ensure rigorous anhydrous conditions. 3. Increase temperature/reaction time. cause_no_reaction->sol_base cause_side_reactions Problem: Side Reactions sm_absent->cause_side_reactions Yes cause_workup_loss Problem: Product Loss During Workup/Purification sm_absent->cause_workup_loss No (Clean reaction, low isolated yield) sol_side_reactions 1. Use high dilution conditions. 2. Consider a non-nucleophilic base (e.g., NaH, LDA). 3. For unsymmetrical SM, use kinetic control (LDA, -78°C). cause_side_reactions->sol_side_reactions sol_workup_loss 1. Check aqueous layer for product. 2. Ensure quench is not too harsh (hydrolysis). 3. Re-evaluate purification method (e.g., different solvent system for chromatography). cause_workup_loss->sol_workup_loss

Caption: A logical workflow for troubleshooting low yields.

References

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved from [Link]

  • Glasp. (2018, May 10). Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • ChemComplete. (2022, May 24). The Diekmann Cyclization - Intramolecular Claisen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2020). Differential Effects of Nitrogen-Substitution in 5- and 6-Membered Aromatic Motifs. PMC. [Link]

  • Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Substituted Piperidin-4-ones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from the synthesis of N-substituted 2-phenylpiperidin-4-ones and related piperidone derivatives. The piperidine ring is a vital component in many pharmaceutically active compounds, and achieving high purity is critical for subsequent research and development.[1]

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification process. We will focus on challenges commonly encountered during syntheses involving the Dieckmann condensation, a prevalent method for constructing the piperidone core.[2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the purification challenges.

Q1: What are the most common impurities I can expect in my 1-Methyl-2-phenylpiperidin-4-one synthesis?

A1: Impurities are highly dependent on the specific synthetic route. For routes employing a Dieckmann condensation approach, where a diester is cyclized, you can typically expect several classes of impurities:

  • Unreacted Starting Materials: These could include precursors like phenethylamine or methyl acrylate derivatives.[3]

  • The Uncyclized Diester Intermediate: Incomplete cyclization is a common issue, leaving the linear diester precursor in your crude product. This is often a major, less polar impurity.

  • Products of Side Reactions: The Dieckmann condensation is reversible (a "retro-Dieckmann" reaction), which can lead to cleavage products, especially under harsh basic conditions.[3] Other side reactions may include dimerization or polymerization, particularly if using reactive starting materials like acrylates.[4]

  • Solvent and Reagent Residues: Residual solvents or leftover reagents like sodium t-butoxide can contaminate the final product.

Q2: My crude product is a dark, viscous oil. What is my first step?

A2: An oily crude product indicates the presence of significant impurities that are depressing the melting point and preventing crystallization. Direct crystallization is unlikely to be effective. The recommended first step is to perform a liquid-liquid extraction to remove baseline impurities, followed by purification using flash column chromatography. An acid-base extraction can be particularly effective for piperidine derivatives to separate the basic product from neutral or acidic impurities.

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice depends on the nature and quantity of both your product and the impurities.

  • Recrystallization is ideal when you have a solid crude product with a relatively high purity (>80-90%) and the impurities have different solubility profiles from your desired compound. It is a fast and scalable method for removing small amounts of impurities.[5]

  • Flash Column Chromatography is the method of choice for complex mixtures, oily products, or when impurities have very similar properties to the product.[6] It offers much higher resolving power but is more time-consuming and uses larger volumes of solvent.[7]

Q4: Can I use an acid-base extraction to purify my piperidone product?

A4: Absolutely. The tertiary amine in the piperidine ring is basic and can be protonated by an acid (like HCl) to form a water-soluble salt.[8] This is an excellent technique for separating your product from non-basic impurities. You can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with aqueous acid, wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then basify the aqueous layer (e.g., with NaOH or K2CO3) to regenerate the free base, which can then be extracted back into an organic solvent.[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem: My NMR spectrum shows a large amount of the uncyclized diester intermediate.

  • Probable Cause: The Dieckmann condensation reaction did not go to completion. This can be due to insufficient reaction time, incorrect temperature, or a base that was not strong enough or used in stoichiometric amounts.

  • Solution:

    • Re-subject to Reaction Conditions: If feasible, you can attempt to re-run the reaction on the crude material using optimized conditions (e.g., a stronger base like sodium hydride, longer reaction time, or higher temperature).

    • Chromatographic Separation: The uncyclized diester is typically much less polar than the resulting β-keto ester product (before decarboxylation) and the final piperidone. Flash column chromatography on silica gel is highly effective for this separation.[7][10] Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

Problem: My product streaks badly on the TLC plate, even with different solvent systems.

  • Probable Cause: The tertiary amine of your piperidone is interacting strongly with the acidic silica gel. This is a common issue with amines.

  • Solution:

    • Add a Basic Modifier to the Eluent: To mitigate the strong interaction with silica, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol.[11] This will neutralize the acidic sites on the silica, resulting in sharper spots and better separation.

    • Use an Alternative Stationary Phase: If the issue persists, consider using a different stationary phase like alumina (basic or neutral) or a polymer-based column.

Problem: After recrystallization, my product yield is very low.

  • Probable Cause:

    • Incorrect Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

    • Using Too Much Solvent: The most common error in recrystallization is adding too much solvent, which prevents the solution from becoming saturated upon cooling.[12]

    • Premature Crystallization: The product may have crystallized out during a hot filtration step.

  • Solution:

    • Optimize the Solvent System: A good recrystallization solvent should dissolve the compound when hot but not when cold.[8] Often, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) provides the best results.[12] Dissolve your compound in a minimum amount of the "good" solvent at boiling, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Recover Product from Mother Liquor: Concentrate the mother liquor (the liquid left after filtration) and attempt a second recrystallization or purify it via column chromatography to recover more product.

Problem: My final product is off-white or yellow, but the literature reports it as a white solid.

  • Probable Cause: The color is likely due to minor, highly conjugated impurities or baseline material that has degraded over time. The N-methyl-4-piperidone, a related compound, is known to be a clear yellow to orange liquid.[13]

  • Solution:

    • Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution through a pad of Celite to remove the charcoal and then allow the filtrate to cool and crystallize.

    • Final Polish with Chromatography: If color persists, a final, rapid filtration through a short plug of silica gel (a "flash plug") using a suitable solvent can remove the last traces of colored impurities.

Section 3: Detailed Experimental Protocols
Protocol 3.1: Acid-Base Extraction for Piperidone Purification

This protocol is designed to separate the basic piperidone product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude product (1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 25 mL). The protonated piperidone will move to the aqueous layer. Combine the aqueous layers.

  • Neutral Impurity Removal: Wash the combined acidic aqueous layers with the same organic solvent (1 x 25 mL) to remove any remaining neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M aqueous NaOH or a saturated K2CO3 solution until the pH is >10 (check with pH paper).[9] The piperidone will deprotonate and may precipitate or form an oily layer.

  • Product Extraction: Extract the free base from the aqueous layer with fresh organic solvent (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified piperidone.

Protocol 3.2: Two-Solvent Recrystallization

This method is effective when finding a single ideal solvent is difficult.[12] A common pair for piperidones is ethyl acetate/hexane.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid at its boiling point.

  • Induce Saturation: While the solution is still hot, add hexane dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold hexane, and dry them under vacuum.

Protocol 3.3: Flash Column Chromatography

This protocol describes a standard method for purifying an oily or highly impure product on silica gel.[6]

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system gives your product an Rf value of ~0.3. For piperidones, start with hexane/ethyl acetate mixtures. If the compound is very polar, try dichloromethane/methanol. Remember to add ~1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar eluent you will use (e.g., 100% hexane or the initial gradient solvent).[6]

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your product). To do this, dissolve the product in a volatile solvent (like dichloromethane), add the silica, and evaporate the solvent to get a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Apply gentle air pressure to achieve a steady flow rate. Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your final product.[14]

Section 4: Visualization of Pathways and Workflows
Diagram 1: Impurity Formation in Dieckmann Synthesis

G cluster_0 Reaction Pathway Starting Materials Starting Materials Bis-ester Intermediate Bis-ester Intermediate Starting Materials->Bis-ester Intermediate Michael Addition Product Piperidone Product Bis-ester Intermediate->Product Dieckmann Condensation Incomplete Reaction Incomplete Reaction Bis-ester Intermediate->Incomplete Reaction Impurity_Pool Crude Product Contains: - Bis-ester Intermediate - Unreacted Starting Materials Incomplete Reaction->Impurity_Pool Remains in Crude

Caption: Impurity generation via incomplete Dieckmann cyclization.

Diagram 2: Purification Strategy Decision Tree

G Start Crude Product Analysis (TLC, NMR) IsBasicImpurity Acidic/Basic Impurities Present? Start->IsBasicImpurity IsSolid Is the product a solid? Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Flash Column Chromatography IsSolid->Chromatography No (Oil) IsBasicImpurity->IsSolid No AcidBase Perform Acid-Base Extraction IsBasicImpurity->AcidBase Yes CheckPurity Purity > 98%? Recrystallize->CheckPurity CheckPurity->Chromatography No FinalProduct Pure Product CheckPurity->FinalProduct Yes AcidBase->IsSolid Chromatography->FinalProduct

Caption: Decision workflow for selecting the optimal purification method.

Section 5: Data Summary Tables
Table 1: Common Solvent Systems for Piperidone Purification
Purification MethodSolvent(s)Typical Use Case & NotesReference
RecrystallizationEthanol or MethanolGood for moderately polar compounds. Slow evaporation can yield high-quality crystals.[5]
RecrystallizationEthanol / WaterTwo-solvent system for compounds soluble in ethanol but not water.[8]
RecrystallizationEthyl Acetate / HexaneExcellent two-solvent system for a wide range of polarities.[3][5]
Column ChromatographyHexane / Ethyl Acetate (+1% TEA)Standard system for compounds of low to medium polarity. TEA suppresses tailing.[7][10]
Column ChromatographyDichloromethane / Methanol (+1% TEA)For more polar piperidone derivatives that do not move in Hex/EtOAc.[15]
Table 2: Typical Analytical Data for Purity Assessment
Analytical MethodParameterIndication of Purity
Thin-Layer Chromatography (TLC)Single Spot, Consistent RfA single spot suggests the absence of major impurities.
Melting PointSharp, Narrow RangeA sharp melting point close to the literature value indicates high purity.[13]
¹H and ¹³C NMR SpectroscopyAbsence of extraneous peaksClean spectra matching the expected structure confirm chemical identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS)Single Peak in ChromatogramProvides purity level and confirms the molecular weight of the compound.[4]
References
  • Zamani, A., & Ghaieni, H. R. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]

  • Wikipedia. (2023). 1-Methyl-4-piperidone. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Egyptian Journal of Chemistry. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • (n.d.). Supporting Information. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 207-211. [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Zheldakov, M. et al. (2025). (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. Molbank. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • LookChem. (n.d.). Cas 1445-73-4,1-Methyl-4-piperidone. [Link]

  • Hosseini-Galakani, S. M. et al. (2021). Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. Journal of Chemical Health Risks. [Link]

  • Penov-Gaši, K. et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • Philp, M. et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Forensic Science International. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 1-Methyl-2-phenylpiperidin-4-one for Storage

< This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the storage stability of 1-Methyl-2-phenylpiperidin-4-one. The following sectio...

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the storage stability of 1-Methyl-2-phenylpiperidin-4-one. The following sections offer troubleshooting advice, frequently asked questions, and best practice protocols to ensure the integrity of your valuable compound.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of 1-Methyl-2-phenylpiperidin-4-one.

Q1: What are the primary factors that affect the stability of 1-Methyl-2-phenylpiperidin-4-one during storage?

A1: The stability of 1-Methyl-2-phenylpiperidin-4-one, a cyclic amine and ketone, is primarily influenced by its susceptibility to oxidation, light-induced degradation (photodegradation), and reactions involving the reactive carbonyl group.[1][2] As a piperidine derivative, it may also be sensitive to acidic conditions and strong oxidizing agents.[3][4]

Q2: I've noticed a color change in my sample from colorless to pale yellow. What could be the cause?

A2: A color change to pale yellow is a common indicator of degradation. This is often due to oxidation or the formation of minor impurities over time. While a slight color change may not significantly impact all experimental outcomes, it warrants investigation to ensure the purity of the material for sensitive applications.

Q3: Is 1-Methyl-2-phenylpiperidin-4-one sensitive to moisture?

A3: While not explicitly classified as hygroscopic, as a general best practice for amines and ketones, exposure to moisture should be minimized.[5] Moisture can potentially participate in or catalyze degradation reactions. Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment.[6][7]

Q4: What immediate steps should I take if I suspect my sample of 1-Methyl-2-phenylpiperidin-4-one has degraded?

A4: If you suspect degradation, the first step is to re-analyze the purity of the sample using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[8] Comparing the results to the certificate of analysis or a freshly prepared standard will confirm the extent of degradation. Depending on the level of impurity, the material may need to be repurified or discarded.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues that may arise during experimentation.

Issue 1: Inconsistent results in bioassays or chemical reactions.

  • Question: My recent experiments using a new batch of 1-Methyl-2-phenylpiperidin-4-one are yielding inconsistent results compared to previous studies. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a strong indicator of potential compound degradation. The formation of impurities can alter the compound's reactivity, solubility, or interaction with biological targets. It is crucial to verify the purity of your current batch against a retained sample from a previous, well-performing batch if available. An HPLC analysis is highly recommended to identify and quantify any potential degradants.[8]

Issue 2: Appearance of unknown peaks in analytical chromatograms.

  • Question: I'm observing new, unidentified peaks in my HPLC/GC analysis of a stored sample. What could these be?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. For a compound like 1-Methyl-2-phenylpiperidin-4-one, these could arise from several pathways, including:

    • Oxidation: The piperidine ring or the phenyl group can be susceptible to oxidation.

    • N-demethylation: Loss of the methyl group from the nitrogen atom is a possible metabolic and chemical degradation pathway for N-methylated compounds.[9][10]

    • Reactions at the Ketone: The carbonyl group is reactive and can participate in various reactions, potentially leading to dimers or other adducts.[1] To identify these impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[8]

Issue 3: Difficulty in dissolving the compound after prolonged storage.

  • Question: A previously readily soluble sample of 1-Methyl-2-phenylpiperidin-4-one is now showing poor solubility. Why is this happening?

  • Answer: A decrease in solubility can be a physical manifestation of chemical degradation. The formation of less soluble impurities or polymeric material can lead to this issue. Before use, it is advisable to visually inspect the material for any changes in its physical state. If solubility issues persist, repurification through techniques like recrystallization may be necessary.[11]

Best Practices for Storage and Handling

To ensure the long-term stability of 1-Methyl-2-phenylpiperidin-4-one, adherence to the following protocols is strongly recommended.

Recommended Storage Conditions

Proper storage is the most critical factor in maintaining the stability of your compound.

ParameterRecommended ConditionRationale
Temperature Store at or below +30°C.[12] For long-term storage, refrigeration (2-8°C) is recommended.Lower temperatures slow down the rate of chemical degradation reactions.[13]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes the risk of oxidation.
Light Protect from light by storing in an amber vial or a light-blocking container.[6]Prevents light-induced degradation (photodegradation).
Container Use a tightly sealed, amber glass bottle.[6]Prevents exposure to air and moisture, and protects from light.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][4]Ensures a safe and stable storage environment.
Experimental Workflow: Stability Assessment

A systematic approach to stability testing is essential for quality control.

dot

Caption: Workflow for assessing the stability of 1-Methyl-2-phenylpiperidin-4-one.

Step-by-Step Protocol for Stability Testing
  • Initial Characterization: Upon receipt or synthesis, perform a comprehensive analysis of the compound to establish a baseline. This should include:

    • High-Performance Liquid Chromatography (HPLC): To determine the initial purity and create a reference chromatogram.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.[8]

  • Sample Aliquoting: Aliquot the compound into several small, sealed vials for storage under different conditions. This prevents contamination and degradation of the bulk material from repeated opening and closing.

  • Storage: Store the aliquots under the desired conditions (e.g., recommended vs. ambient).

  • Periodic Testing: At predetermined time points (e.g., 1, 3, 6, and 12 months), remove an aliquot from each storage condition and re-analyze its purity by HPLC.

  • Data Analysis: Compare the chromatograms from the stored samples to the initial baseline. Note any new peaks or changes in the area of the main peak. Quantify the level of degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to preventing them.

dot

Degradation_Pathways cluster_oxidation Oxidation cluster_demethylation N-Demethylation cluster_ketone_reaction Ketone Reactions Compound 1-Methyl-2-phenylpiperidin-4-one Oxidized_Product Oxidized Piperidine/Phenyl Ring Compound->Oxidized_Product O2, Light Demethylated_Product 2-Phenylpiperidin-4-one Compound->Demethylated_Product Enzymatic/Chemical Dimerization_Product Dimerization/Adduct Formation Compound->Dimerization_Product Self-reaction

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1-Methyl-2-phenylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals The guide will delve into the mechanistic underpinnings of each synthetic strategy, offering a rationale for the selection of reagents and reaction conditio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The guide will delve into the mechanistic underpinnings of each synthetic strategy, offering a rationale for the selection of reagents and reaction conditions. A critical evaluation of the potential advantages and disadvantages of each route is presented to aid researchers in selecting the most suitable method for their specific needs.

Introduction to 1-Methyl-2-phenylpiperidin-4-one

1-Methyl-2-phenylpiperidin-4-one is a derivative of 4-piperidone, a class of compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of a phenyl group at the 2-position and a methyl group on the nitrogen atom introduces specific stereochemical and electronic properties that can be exploited in the design of novel bioactive molecules. The synthesis of asymmetrically substituted piperidones, such as the target molecule, can be challenging. This guide explores two distinct approaches to address this synthetic challenge.

Proposed Synthetic Pathways

Two primary retrospective approaches are considered for the synthesis of 1-Methyl-2-phenylpiperidin-4-one:

  • Route 1: Aza-Michael Addition followed by N-Methylation. This strategy involves the initial construction of a protected 2-phenylpiperidin-4-one core via a conjugate addition-cyclization reaction, followed by deprotection and subsequent methylation of the piperidine nitrogen.

  • Route 2: Dieckmann Condensation and N-Methylation. This pathway utilizes an intramolecular Claisen condensation to form the piperidone ring from an acyclic diester precursor, followed by N-methylation.

Route 1: Aza-Michael Addition and N-Methylation

This synthetic route is predicated on the formation of the 2-phenyl-4-piperidone skeleton through an aza-Michael addition of a primary amine to a divinyl ketone, a method that has been successfully employed for the synthesis of various 2-substituted 4-piperidones.[1]

Diagram of Route 1

Route 1 cluster_0 Stage 1: Synthesis of N-Benzyl-2-phenylpiperidin-4-one cluster_1 Stage 2: Deprotection and N-Methylation A Phenylacetaldehyde C Aldol Condensation A->C B Acetone B->C D Benzylideneacetone C->D F Addition D->F E Vinyl Grignard E->F G Divinyl Carbinol Intermediate F->G H Oxidation (e.g., MnO2) G->H I Divinyl Ketone H->I K Aza-Michael Addition/Cyclization I->K J Benzylamine J->K L N-Benzyl-2-phenylpiperidin-4-one K->L L2 N-Benzyl-2-phenylpiperidin-4-one M Hydrogenolysis (e.g., H2, Pd/C) L2->M N 2-Phenylpiperidin-4-one M->N O Reductive Amination (HCHO, HCOOH or NaBH3CN) N->O P 1-Methyl-2-phenylpiperidin-4-one O->P

Caption: Synthetic pathway for 1-Methyl-2-phenylpiperidin-4-one via Aza-Michael addition.

Experimental Protocols

Stage 1: Synthesis of N-Benzyl-2-phenylpiperidin-4-one

  • Preparation of Benzylideneacetone: Phenylacetaldehyde is reacted with acetone in the presence of a base (e.g., NaOH) via an aldol condensation to yield benzylideneacetone.

  • Formation of the Divinyl Ketone Intermediate: Benzylideneacetone is treated with a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to form a divinyl carbinol intermediate. This intermediate is then oxidized, for instance with manganese dioxide (MnO2), to the corresponding divinyl ketone.[1]

  • Aza-Michael Addition and Cyclization: The divinyl ketone is reacted with benzylamine in a suitable solvent such as acetonitrile. The reaction proceeds via a conjugate addition of the amine to one of the vinyl groups, followed by an intramolecular Michael addition to form the N-benzyl-2-phenylpiperidin-4-one.[1]

Stage 2: Deprotection and N-Methylation

  • Debenzylation: The N-benzyl protecting group is removed from N-benzyl-2-phenylpiperidin-4-one via catalytic hydrogenolysis. This is typically achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol. This step yields 2-phenylpiperidin-4-one.

  • N-Methylation: The resulting secondary amine, 2-phenylpiperidin-4-one, is then N-methylated. A common and effective method is the Eschweiler-Clarke reaction, which involves treating the amine with formaldehyde and formic acid.[2] Alternatively, reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN) can be employed.[3]

Discussion of Route 1
  • Expertise & Experience: This route offers a convergent approach to the synthesis of the 2-substituted piperidone core. The use of a benzyl protecting group for the nitrogen is a well-established strategy in organic synthesis, allowing for the construction of the heterocyclic ring under conditions that might not be compatible with a free secondary amine. The subsequent deprotection and N-methylation are standard transformations with predictable outcomes. The aza-Michael addition is a powerful tool for the formation of nitrogen-containing heterocycles.

  • Trustworthiness: Each step in this proposed synthesis is based on well-documented and reliable reactions. The yields for each transformation can be optimized by careful control of reaction conditions. The intermediates can be purified and characterized at each stage to ensure the desired product is being formed.

  • Authoritative Grounding: The synthesis of 2-substituted 4-piperidones via the aza-Michael addition of primary amines to divinyl ketones is a documented strategy.[1] Similarly, catalytic hydrogenolysis for debenzylation and reductive amination for N-methylation are standard procedures in organic synthesis.[2][3]

Route 2: Dieckmann Condensation and N-Methylation

This alternative pathway employs the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields the desired piperidone.[4][5]

Diagram of Route 2

Route 2 cluster_0 Stage 1: Synthesis of the Diester Precursor cluster_1 Stage 2: Cyclization and N-Methylation A Methyl Phenylacetate C Michael Addition A->C B Methyl Acrylate B->C D Diester Intermediate C->D F Amidation/Reduction D->F E Ammonia E->F G Amino Diester Precursor F->G G2 Amino Diester Precursor H Dieckmann Condensation (e.g., NaOEt) G2->H I β-Keto Ester Intermediate H->I J Hydrolysis & Decarboxylation (H3O+, heat) I->J K 2-Phenylpiperidin-4-one J->K L Reductive Amination (HCHO, HCOOH or NaBH3CN) K->L M 1-Methyl-2-phenylpiperidin-4-one L->M

Caption: Synthetic pathway for 1-Methyl-2-phenylpiperidin-4-one via Dieckmann condensation.

Experimental Protocols

Stage 1: Synthesis of the Diester Precursor

  • Michael Addition: Methyl phenylacetate is reacted with methyl acrylate in the presence of a base (e.g., sodium methoxide) via a Michael addition to form a diester intermediate.

  • Introduction of Nitrogen: The diester intermediate is then converted to the corresponding amino diester. This can be achieved through a multi-step sequence involving amidation with ammonia followed by reduction of the resulting amide, or through other established methods for the introduction of an amino group.

Stage 2: Cyclization and N-Methylation

  • Dieckmann Condensation: The amino diester precursor is treated with a strong base, such as sodium ethoxide (NaOEt), in an inert solvent like toluene. This induces an intramolecular Claisen condensation to form a cyclic β-keto ester.[4][5]

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated. This process hydrolyzes the ester and promotes decarboxylation to yield 2-phenylpiperidin-4-one.

  • N-Methylation: The final step is the N-methylation of 2-phenylpiperidin-4-one, which can be accomplished using the same methods described in Route 1 (Eschweiler-Clarke reaction or reductive amination).[2][3]

Discussion of Route 2
  • Expertise & Experience: The Dieckmann condensation is a classic and reliable method for the formation of five- and six-membered rings.[4][5] This route builds the carbon skeleton first and then forms the heterocyclic ring. The starting materials are generally readily available. The hydrolysis and decarboxylation of the β-keto ester is a standard and high-yielding transformation.

  • Trustworthiness: The individual reactions in this sequence are well-established in organic synthesis. The Dieckmann condensation is a named reaction with a predictable mechanism and outcome. The subsequent hydrolysis, decarboxylation, and N-methylation are also robust and reliable reactions.

  • Authoritative Grounding: The Dieckmann condensation is a cornerstone of organic synthesis for the formation of cyclic ketones.[4][5] Its application to the synthesis of piperidones has been documented.[6][7] The final N-methylation step is a standard procedure.[2][3]

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Aza-Michael AdditionRoute 2: Dieckmann Condensation
Key Ring-Forming Step Aza-Michael Addition/CyclizationDieckmann Condensation
Starting Materials Phenylacetaldehyde, Acetone, Vinyl Grignard, BenzylamineMethyl Phenylacetate, Methyl Acrylate, Ammonia
Number of Steps Potentially longer due to the synthesis of the divinyl ketonePotentially shorter if the amino diester is readily accessible
Control of Stereochemistry The 2-phenyl substituent is introduced early; potential for diastereoselective cyclization.The 2-phenyl substituent is present from the start; stereocenter is established during the synthesis of the precursor.
Potential Challenges Synthesis and handling of potentially unstable divinyl ketone intermediate.The synthesis of the acyclic amino diester precursor might require multiple steps.
Scalability May be limited by the handling of Grignard reagents and the stability of intermediates.Generally more amenable to large-scale synthesis due to the use of more stable reagents and intermediates.
Overall Yield Dependent on the efficiency of the divinyl ketone formation and the cyclization step.Dependent on the yield of the amino diester precursor and the Dieckmann condensation.

Conclusion

Both proposed synthetic routes offer viable pathways to 1-Methyl-2-phenylpiperidin-4-one, each with its own set of advantages and challenges.

Route 1 (Aza-Michael Addition) provides a convergent approach where the key C-N and C-C bonds of the piperidine ring are formed in a single step. This can be an elegant and efficient strategy, although the synthesis of the required divinyl ketone precursor may present some challenges.

Route 2 (Dieckmann Condensation) relies on a more classical and robust ring-forming reaction. This route may be more suitable for larger-scale synthesis due to the generally more stable intermediates and well-understood reaction conditions.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the key transformations involved. Further experimental investigation would be necessary to optimize the reaction conditions and determine the overall efficiency of each proposed synthesis.

References

  • ResearchGate. (2025). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. researchgate.net. [Link]

  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. pubs.acs.org. [Link]

  • UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. discovery.ucl.ac.uk. [Link]

  • Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. semanticscholar.org. [Link]

  • LookChem. (n.d.). Cas 167705-56-8, 2-Phenyl-1-(phenylmethyl)-4-piperidinone. lookchem.com. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. organic-chemistry.org. [Link]

  • ResearchGate. (2025). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. researchgate.net. [Link]

  • Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. scribd.com. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). core.ac.uk. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). chemrevlett.com. [Link]

  • methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). rsc.org. [Link]

  • YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). youtube.com. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. youtube.com. [Link]

  • PubMed. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). pubmed.ncbi.nlm.nih.gov. [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. en.wikipedia.org. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. youtube.com. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. masterorganicchemistry.com. [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.). Synthesis method of intermediate N-phenyl-4-piperidone.
  • Wikipedia. (n.d.). 1-Methyl-4-piperidone. en.wikipedia.org. [Link]

  • NIST WebBook. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. webbook.nist.gov. [Link]

  • Reddit. (2026). N-methyl-4-piperidone. reddit.com. [Link]

  • Allan-Robinson. (n.d.). online.ucpress.edu. [Link]

  • PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. pubchem.ncbi.nlm.nih.gov. [Link]

  • PubMed. (2024). The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}. pubmed.ncbi.nlm.nih.gov. [Link]

  • MDPI. (n.d.). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. mdpi.com. [Link]

  • Google Patents. (n.d.). Liquid formulations of salts of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.

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Comparative

A Comparative Guide to the Reactivity of Substituted Piperidin-4-ones

Introduction: The Piperidin-4-one Core in Modern Chemistry The piperidine ring is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast array of natural products and synthetic pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidin-4-one Core in Modern Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its derivatives, the piperidin-4-one scaffold has emerged as a particularly versatile intermediate and a pharmacophore of significant interest.[3] Its prevalence stems from a combination of factors: the conformational rigidity of the chair-like structure, the synthetic accessibility through robust reactions like the Mannich condensation, and the presence of multiple reactive sites that can be selectively functionalized.[1][3]

This guide provides an in-depth comparative analysis of the reactivity of substituted piperidin-4-ones. We will move beyond simple reaction lists to explore the underlying principles—steric hindrance, electronic effects, and conformational biases—that govern reaction outcomes. By understanding how substituents at the nitrogen (N1), the adjacent carbons (C2, C6), and the α-carbons to the carbonyl (C3, C5) modulate reactivity, researchers can make more informed decisions in the design and execution of synthetic strategies for novel drug candidates and complex molecular architectures.

The Landscape of Reactivity: Key Functional Sites

The chemical behavior of piperidin-4-ones is dictated by three primary reactive zones. The interplay between these zones, influenced by the nature and position of substituents, determines the feasibility and outcome of a given transformation.

Figure 1: Key reactive zones of the piperidin-4-one core.

  • Zone A (The Carbonyl): The ketone at C4 is the most prominent electrophilic site, susceptible to nucleophilic attack, reduction, and condensation reactions.

  • Zone B (The α-Carbons): The protons on C3 and C5 are acidic due to the adjacent carbonyl, enabling enolate formation and subsequent reactions such as aldol and Knoevenagel condensations.

  • Zone C (The Amine): The secondary amine at N1 is nucleophilic and readily undergoes alkylation and acylation. Furthermore, the C-H bonds at C2 and C6 are activated for oxidation, particularly in N-substituted derivatives, leading to the formation of iminium ion intermediates.

I. Reactions at the C4-Carbonyl Group: A Hub of Transformation

The C4-carbonyl is the most frequently targeted site for derivatization, allowing for the introduction of new functional groups and the complete removal of the keto functionality.

A. Carbonyl Reduction: Stereochemical Implications

The reduction of the piperidin-4-one to the corresponding piperidin-4-ol is a fundamental transformation. The stereochemical outcome is highly dependent on the steric environment created by substituents on the piperidine ring.

The general principle is that the hydride reagent (e.g., from NaBH₄) will preferentially attack from the less sterically hindered face of the carbonyl. In a typical chair conformation where bulky 2,6-diaryl groups occupy equatorial positions, the axial approach is often favored, leading to the formation of the equatorial alcohol.

Figure 2: Steric influence on the reduction of 2,6-disubstituted piperidin-4-ones.

Experimental Insight: Studies on 2,6-diarylpiperidin-4-ones consistently show that these compounds exist predominantly in a chair conformation with the bulky aryl groups in equatorial positions to minimize steric strain.[4] This conformational lock dictates the stereochemical outcome of the reduction. Introducing further alkyl substituents at C3 or C5 can further influence the ring conformation, sometimes causing flattening and altering the ratio of axial to equatorial alcohol products.[4]

B. Condensation Reactions: Building Complexity

The carbonyl group readily condenses with nitrogen nucleophiles to form derivatives like oximes and thiosemicarbazones, which are often explored for their own biological activities.[5][6]

  • Oxime Formation: Reaction with hydroxylamine hydrochloride.[5][6]

  • Thiosemicarbazone Formation: Reaction with thiosemicarbazide.[5][6]

  • Hydrazone Formation: The initial step in the Wolff-Kishner reduction, involving reaction with hydrazine.[7]

The reactivity of the carbonyl is modulated by the electronic properties of substituents. For instance, in 2,6-diarylpiperidin-4-ones, electron-withdrawing groups on the aryl rings increase the electrophilicity of the C4 carbon, accelerating condensation reactions. Conversely, electron-donating groups can slightly retard the reaction rate.

C. Complete Deoxygenation: The Wolff-Kishner Reduction

For synthetic applications where the carbonyl group is used as a temporary activating group, its complete removal to a methylene (-CH₂-) group is essential. The Wolff-Kishner reduction is the classic method for this transformation under basic conditions.[7]

The reaction proceeds in two stages:

  • Formation of a hydrazone by condensation of the piperidin-4-one with hydrazine.[7][8]

  • Deprotonation of the hydrazone under strongly basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures, followed by the elimination of nitrogen gas (N₂) to yield the corresponding piperidine.[9][10]

Causality: The driving force for this reaction is the irreversible formation of highly stable nitrogen gas.[8][11] The requirement for a strong base makes this reaction incompatible with base-sensitive functional groups on the piperidin-4-one scaffold. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a common and effective protocol that allows for the removal of water to drive the reaction to completion.[7][10]

II. Reactions at the Amine Center (N1, C2, C6)

The nitrogen atom and its adjacent carbons constitute a second major hub of reactivity, crucial for introducing diversity and accessing different oxidation states.

A. N-Substitution: Modulating Properties

The secondary amine of an unsubstituted piperidin-4-one is a potent nucleophile, readily undergoing N-alkylation or N-acylation. This substitution is not merely a synthetic handle; it profoundly impacts the molecule's properties:

  • Electronic Effects: An N-acyl group withdraws electron density, reducing the basicity of the nitrogen and potentially altering the reactivity of other parts of the molecule.

  • Conformational Effects: Bulky N-substituents can influence the equilibrium of the chair conformation.

  • Biological Activity: The nature of the N-substituent is often a key determinant of a compound's pharmacological profile.[12][13]

B. Oxidation to Dihydropyridones: A Gateway to New Scaffolds

N-alkyl substituted 4-piperidones can undergo oxidation to furnish 2,3-dihydro-4-pyridones (vinylogous amides), which are valuable synthetic intermediates.[14] While various methods exist, electrochemical oxidation (a form of Shono oxidation) and oxidation with reagents like mercuric acetate have proven effective.[14][15]

The mechanism involves a two-electron oxidation coupled with proton transfer to generate a reactive iminium cation intermediate, which then eliminates a proton to form the stable dihydropyridone.[15]

G cluster_workflow Oxidation of N-Alkyl Piperidin-4-one A N-Alkyl Piperidin-4-one B Iminium Cation Intermediate A->B -2e⁻, -H⁺ C 2,3-Dihydro-4-pyridone B->C -H⁺

Sources

Validation

A Comprehensive Guide to Validating the Structure of 1-Methyl-2-phenylpiperidin-4-one using 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research.[1][2][3] Any ambiguity can l...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research.[1][2][3] Any ambiguity can lead to flawed interpretations of biological activity and costly downstream failures. This guide will walk you through a self-validating workflow using a suite of 2D NMR experiments to unequivocally confirm the connectivity and constitution of 1-Methyl-2-phenylpiperidin-4-one.

The Molecule in Focus: 1-Methyl-2-phenylpiperidin-4-one

1-Methyl-2-phenylpiperidin-4-one is a substituted piperidone, a class of compounds with significant interest in medicinal chemistry. Its structure features a six-membered piperidine ring, a methyl group on the nitrogen atom, a phenyl group at the 2-position, and a ketone at the 4-position. While its 1D ¹H and ¹³C NMR spectra provide initial clues, the complexity arising from overlapping signals necessitates the use of more advanced 2D techniques for unambiguous assignment.[2][3][4]

Figure 1: Structure of 1-Methyl-2-phenylpiperidin-4-one with Atom Numbering

Caption: Structure of 1-Methyl-2-phenylpiperidin-4-one.

The 2D NMR Toolkit: A Symphony of Correlations

To build a complete picture of the molecular architecture, we will employ a series of complementary 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6][7][8] It is the workhorse for establishing proton-proton connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[9][10][11] It provides a powerful link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[11][12][13] It is crucial for identifying connections across quaternary carbons and heteroatoms, piecing together the molecular skeleton.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines the systematic acquisition of 2D NMR data. Adherence to these steps ensures high-quality data amenable to thorough analysis.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of 1-Methyl-2-phenylpiperidin-4-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

2. Instrument Setup and 1D Spectra Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard 1D ¹H NMR spectrum to verify sample integrity and determine the spectral width.[14]

  • Acquire a 1D ¹³C NMR spectrum, which can be useful for initial carbon chemical shift estimations.[8]

3. 2D NMR Data Acquisition:

  • The following experiments should be run sequentially. It is recommended to use predefined parameter sets provided by the spectrometer software as a starting point.[15]

    • COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a sensitivity-enhanced, phase-sensitive gradient HSQC experiment.

    • HMBC: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of approximately 8 Hz.

Figure 2: 2D NMR Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition Dissolve Dissolve Sample Filter Filter into NMR Tube Dissolve->Filter LockShim Lock and Shim Filter->LockShim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C COSY COSY Acquire13C->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC

Caption: A streamlined workflow for 2D NMR data acquisition.

Data Analysis and Structural Validation: Connecting the Dots

The true power of 2D NMR lies in the interpretation of the correlation cross-peaks. By systematically analyzing the data from each experiment, we can piece together the structure of 1-Methyl-2-phenylpiperidin-4-one.

Expected Chemical Shifts and Correlations:

The following table summarizes the anticipated ¹H and ¹³C chemical shifts and the key correlations expected in the 2D NMR spectra. Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Atom¹H Shift (ppm)¹³C Shift (ppm)COSY Correlations (with ¹H at)HSQC Correlation (with ¹³C at)HMBC Correlations (with ¹³C at)
H2 ~3.5-3.7~65-70H3a, H3bC2C3, C4, C6, C7, C8, C13
H3a, H3b ~2.5-2.9~45-50H2, H3b/H3a, H5a, H5bC3C2, C4, C5
H5a, H5b ~2.3-2.6~40-45H3a, H3b, H5b/H5a, H6a, H6bC5C3, C4, C6
H6a, H6b ~2.8-3.2~50-55H5a, H5b, H6b/H6aC6C2, C5, C7
H7 (N-CH₃) ~2.3-2.5~40-45-C7C2, C6
H9, H13 ~7.2-7.4~128-130H10, H12C9, C13C8, C10, C11, C12
H10, H12 ~7.3-7.5~128-130H9, H11, H13C10, C12C8, C9, C11, C13
H11 ~7.2-7.4~125-128H10, H12C11C9, C13
C4 (C=O) -~205-210---
C8 -~140-145---

Interpreting the Spectra:

  • COSY Analysis: The COSY spectrum will reveal the proton-proton coupling networks. We expect to see correlations between H2 and the two H3 protons, between the H3 and H5 protons (a weaker, long-range coupling may be observed), and between the H5 and H6 protons. This establishes the connectivity within the piperidine ring. The protons of the phenyl group will also show characteristic ortho and meta couplings.

  • HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon.[9][10][11][16] For example, the proton signal at ~3.5-3.7 ppm will show a cross-peak with the carbon signal at ~65-70 ppm, confirming this pair as H2 and C2. This allows for the confident assignment of all protonated carbons.

  • HMBC Analysis: The HMBC spectrum is the key to assembling the complete molecular framework.[11][12][13]

    • The N-methyl protons (H7) will show correlations to C2 and C6, confirming their position on the nitrogen and adjacent to these carbons.

    • The H2 proton will show correlations to the carbonyl carbon (C4) and the quaternary carbon of the phenyl ring (C8), unequivocally linking the phenyl group to the 2-position and confirming the position of the ketone.

    • The H3 and H5 protons will show correlations to the carbonyl carbon (C4), further solidating the structure of the piperidine ring.

    • Correlations between the phenyl protons and the carbons of the piperidine ring (e.g., H9/H13 to C2) will also be observed.

Figure 3: Key HMBC Correlations for Structural Elucidation

HMBC_correlations H7 H7 C2 C2 H7->C2 C6 C6 H7->C6 H2 H2 C4 C4 H2->C4 C8 C8 H2->C8 H3 H3 H3->C4 H5 H5 H5->C4

Caption: Crucial HMBC correlations for assembling the molecular skeleton.

Conclusion: A Self-Validating Approach

By systematically acquiring and interpreting COSY, HSQC, and HMBC spectra, we can build a robust and self-validating structural assignment for 1-Methyl-2-phenylpiperidin-4-one. The interlocking network of correlations provides multiple points of confirmation for each atomic connection, leaving no room for ambiguity. This comprehensive approach, grounded in the fundamental principles of NMR spectroscopy, is an indispensable tool for any researcher involved in the synthesis, characterization, and development of novel chemical entities.

References

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Comparative

The Versatility of the 1-Methyl-2-phenylpiperidin-4-one Scaffold: A Comparative Guide for Drug Design

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. A well-chosen scaffold serves as a three-dimensional framewo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. A well-chosen scaffold serves as a three-dimensional framework to orient pharmacophoric elements, influencing a molecule's affinity for its biological target, its pharmacokinetic properties, and ultimately its therapeutic potential. Among the privileged structures in the medicinal chemist's toolbox, the piperidine ring is a recurring motif, valued for its conformational rigidity and the synthetic tractability of its derivatives[1]. This guide provides an in-depth technical comparison of the 1-methyl-2-phenylpiperidin-4-one scaffold, evaluating its efficacy against alternative structures in the context of drug design for central nervous system (CNS) targets.

The 1-Methyl-2-phenylpiperidin-4-one Scaffold: Chemical and Synthetic Overview

The 1-methyl-2-phenylpiperidin-4-one core, a subset of the broader phenylpiperidine class, offers a unique combination of structural features. The N-methyl group provides a basic handle for salt formation and can influence solubility and interactions with biological targets. The 2-phenyl substituent introduces aromaticity and a key point for derivatization to modulate target affinity and selectivity. The 4-oxo group serves as a versatile synthetic handle for further functionalization.

The synthesis of the parent scaffold, 1-methyl-4-piperidone, has been well-established since the mid-20th century, with common methods including the double Michael reaction followed by a Dieckmann cyclization, or the ring closure of 1,5-dichloro-3-pentanone with methylamine[2]. The introduction of the 2-phenyl group can be achieved through various synthetic strategies, often involving multi-step sequences.

Comparative Analysis: 1-Methyl-2-phenylpiperidin-4-one vs. Alternative Scaffolds

The utility of a scaffold is best understood through a comparative lens. Here, we evaluate the 1-methyl-2-phenylpiperidin-4-one framework against established scaffolds for two major CNS targets: the µ-opioid receptor (MOR) for analgesia and the dopamine transporter (DAT) for neuropsychiatric disorders.

Opioid Receptor Agonism: A Phenylpiperidine vs. Morphinan Framework

The phenylpiperidine scaffold is the cornerstone of potent synthetic opioids like fentanyl and meperidine[3][4]. The orientation of the phenyl group in these molecules is crucial for their interaction with the MOR.

Table 1: Comparative Efficacy of µ-Opioid Receptor Agonists

Compound/ScaffoldChemical StructureTargetAssay TypeKi (nM)Reference
Phenylpiperidine
FentanylFentanyl StructureHuman MORRadioligand Binding1.2 - 1.4[5]
MeperidineMeperidine StructureHuman MORRadioligand Binding>100[6]
Morphinan
MorphineMorphine StructureHuman MORRadioligand Binding1-100[6]
BuprenorphineBuprenorphine StructureHuman MORRadioligand Binding<1[6]

From the data, it is evident that the phenylpiperidine scaffold, particularly in the case of fentanyl, can yield compounds with exceptionally high affinity for the MOR. While direct data for the 1-methyl-2-phenylpiperidin-4-one scaffold is limited, the broader class of 4-phenylpiperidines has been extensively explored for MOR agonism[7][8]. The morphinan scaffold, the basis for morphine and buprenorphine, also produces high-affinity ligands[6]. The choice between these scaffolds often depends on the desired balance of potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of phenylpiperidines can be an advantage over the more complex, rigid structure of morphinans.

Dopamine Transporter Inhibition: A Phenylpiperidine vs. Benztropine Framework

Phenylpiperidine derivatives, including analogues of methylphenidate, are well-known inhibitors of the dopamine transporter[9]. The benztropine scaffold, found in drugs like benztropine, also demonstrates high affinity for DAT[10].

Table 2: Comparative Efficacy of Dopamine Transporter Inhibitors

Compound/ScaffoldChemical StructureTargetAssay TypeKi (nM)Reference
Phenylpiperidine
MethylphenidateMethylphenidate StructureRat DATRadioligand Binding~100[9]
Meperidine Analog (3,4-dichloro)Meperidine Analog StructureDATRadioligand BindingPotent[11]
Benztropine
BenztropineBenztropine StructureDATRadioligand Binding8.5 - 6370[10]
JHW007 (Benztropine analog)JHW007 StructureDATRadioligand Binding~10[12]

The data indicates that both phenylpiperidine and benztropine scaffolds can be utilized to develop potent DAT inhibitors. SAR studies on methylphenidate derivatives show that substitution on the phenyl ring significantly impacts DAT affinity[9]. Similarly, modifications to the benztropine scaffold influence both DAT and histamine H1 receptor binding, highlighting the potential for tuning selectivity[10]. The 1-methyl-2-phenylpiperidin-4-one scaffold provides a framework that could be rationally designed to achieve high DAT affinity and selectivity.

Experimental Protocols

To facilitate the evaluation of novel compounds based on the 1-methyl-2-phenylpiperidin-4-one scaffold, detailed experimental protocols for synthesis and biological characterization are provided below.

Synthesis of 1-Methyl-4-piperidone

This protocol is adapted from established methods[2][13].

Materials:

  • Methylamine

  • Ethyl acrylate

  • Sodium methoxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Double Michael Addition: To a solution of methylamine in a suitable solvent, slowly add two equivalents of ethyl acrylate at a controlled temperature. Stir the reaction mixture until completion, monitored by TLC.

  • Step 2: Dieckmann Cyclization: Treat the product from Step 1 with a strong base, such as sodium methoxide, in an anhydrous solvent to induce intramolecular cyclization.

  • Step 3: Saponification and Decarboxylation: Hydrolyze the resulting β-keto ester with aqueous acid (e.g., HCl) and heat to effect decarboxylation, yielding 1-methyl-4-piperidone.

  • Step 4: Purification: Purify the crude product by distillation or column chromatography.

Radioligand Binding Assay for µ-Opioid Receptor

This protocol is a generalized procedure based on common practices[6].

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • [³H]-Diprenorphine (radioligand)

  • Test compound (e.g., a 1-methyl-2-phenylpiperidin-4-one derivative)

  • Naloxone (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

Procedure:

  • Step 1: Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-diprenorphine, and varying concentrations of the test compound in binding buffer. For determining non-specific binding, use a high concentration of naloxone instead of the test compound.

  • Step 2: Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Step 3: Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.

  • Step 4: Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Step 5: Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Workflow

The following diagrams illustrate the general structure of the 1-methyl-2-phenylpiperidin-4-one scaffold and a typical workflow for its evaluation in a drug discovery program.

G Scaffold 1-Methyl-2-phenylpiperidin-4-one N_Methyl N-Methyl Group Scaffold->N_Methyl Influences basicity & solubility Phenyl 2-Phenyl Group Scaffold->Phenyl Aromatic interaction & derivatization site Ketone 4-Oxo Group Scaffold->Ketone Synthetic handle for further modification

Caption: Core structure of the 1-methyl-2-phenylpiperidin-4-one scaffold.

G Start Scaffold Selection: 1-Methyl-2-phenylpiperidin-4-one Synthesis Synthesis of Analogs Start->Synthesis InVitro In Vitro Screening (e.g., Radioligand Binding Assay) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Efficacy & PK/PD Studies Lead_Opt->InVivo

Caption: Drug discovery workflow utilizing the 1-methyl-2-phenylpiperidin-4-one scaffold.

Conclusion and Future Directions

The 1-methyl-2-phenylpiperidin-4-one scaffold represents a promising starting point for the design of novel CNS-active agents. Its synthetic tractability and the presence of multiple sites for diversification make it an attractive framework for medicinal chemists. Comparative analysis with established scaffolds like morphinans and benztropines reveals that phenylpiperidines are highly competitive in achieving potent modulation of key CNS targets.

Future research should focus on the systematic exploration of the chemical space around the 1-methyl-2-phenylpiperidin-4-one core. The generation of a diverse library of analogs and their comprehensive biological evaluation will be crucial to unlocking the full potential of this versatile scaffold. By leveraging the principles of rational drug design and a thorough understanding of structure-activity relationships, the 1-methyl-2-phenylpiperidin-4-one scaffold can serve as a valuable platform for the development of the next generation of CNS therapeutics.

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